Etoposide phosphate is designed to improve the water solubility of its parent compound, etoposide. It is rapidly and completely converted to etoposide in plasma [1]. The active molecule, etoposide, exerts its cytotoxic effect by poisoning human type IIA topoisomerases, specifically the Topo IIα and Topo IIβ isoforms [2] [3].
The table below summarizes the key steps in the mechanism:
| Step | Description |
|---|---|
| 1. Target Recognition | Etoposide specifically targets the transient covalent Topo II-cleaved DNA complex (TopoIIcc) that forms during the enzyme's normal strand-passage mechanism [2]. |
| 2. Complex Stabilization | It acts as an uncompetitive inhibitor, binding to and stabilizing the TopoIIcc after the DNA has been cleaved. This inhibits the DNA re-ligation step of the catalytic cycle [2] [3]. |
| 3. Conversion to Lethal Lesions | The stabilized cleavage complex is converted into permanent protein-free double-strand breaks (DSBs) during processes like DNA replication and transcription [2] [4]. |
| 4. Cell Death | The accumulation of DSBs triggers cell death mechanisms, primarily apoptosis. Etoposide is cell cycle-specific, acting mainly in the S and G2 phases [3]. |
High-resolution structural studies reveal that etoposide binds at the interface of the Topo II dimer and the cleaved DNA, forming a stable ternary complex [2]. Key interactions occur between the drug and specific amino acids in the enzyme's active site. The 4'-hydroxyl group on the E-ring of etoposide is essential for this activity; its removal or methylation abrogates the drug's ability to induce DNA cleavage [5].
Recent single-molecule studies have illuminated how etoposide binding physically alters Topo II behavior:
The following diagram visualizes the key mechanistic steps and the novel DNA loop trapping phenomenon induced by etoposide.
For researchers aiming to investigate this mechanism, the following table outlines key methodologies cited in the literature.
| Method | Application in Etoposide/Topo II Research | Key Findings Enabled |
|---|---|---|
| Single-Molecule DNA Stretching (Optical Tweezers) | Measures the physical interaction between Topo II and DNA under tension [4]. | Quantified drug-enhanced DNA compaction, loop rupture forces, and direct detection of DNA breaks. |
| Single-Molecule DNA Unzipping | Maps protein-DNA interactions with high resolution, mimicking motor protein action [6]. | Demonstrated that etoposide increases Topo II's resistance to being relocated along DNA. |
| Single-Molecule DNA Twisting (Magnetic Tweezers) | Studies the real-time relaxation of DNA supercoiling by Topo II [4] [6]. | Revealed etoposide-induced "burst-and-pause" relaxation dynamics. |
| Crystallography | Solves the 3D structure of the ternary Topo II-DNA-etoposide complex [2]. | Revealed atomic-level interactions critical for drug binding and cleavage complex stabilization. |
| Biochemical Cleavage Assays | Measures the intensity and pattern of DNA cleavage induced by Topo II in the presence of drugs [5]. | Established the essential role of the 4'-OH group and compared the activity of etoposide analogs. |
The synthesis is designed to overcome etoposide's poor water solubility. The core strategy involves protecting the reactive sugar hydroxyl groups, phosphorylating the specific 4'-position, and then deprotecting to yield the final product.
Key Steps in the Industrial Synthesis of Etoposide Phosphate [1]
| Step | Description | Key Reagents & Conditions | Objective / Outcome |
|---|---|---|---|
| 1. Protective Group Installation | 4'-demethylepipodophyllotoxin is blocked at the 4'-position with a protective group (e.g., p-nitrobenzyloxycarbonyl) [1]. | Palladium catalyst for later removal [1] | Protects the target phenolic OH, allows for selective later deprotection. |
| 2. Glycoside Coupling | The protected aglycone is coupled with a modified glucopyranose donor [1]. | α-D-2,3-di-O-halogenoacetyl-4,6-O-ethylideneglucopyranose, Boron trifluoride ether complex [1] | Constructs the core glycosidic structure of etoposide with protected sugar OHs. |
| 3. Global Deprotection & Phosphate Ester Formation | The 4'-protective group is removed, and the free 4'-OH is reacted with phosphorus oxychloride (POCI₃) [1]. | Hydrogenation (for 4' deprotection), POCI₃, tertiary amine base, aprotic solvent (e.g., THF) [1] | Key phosphorylation step creates the 4'-O-dichlorophosphoryl intermediate. |
| 4. Hydrolysis | The dichlorophosphoryl group is converted to a phosphate (phosphono) group [1]. | Water, tertiary amine (e.g., pyridine), pH adjustment to 1.0-2.5 for extraction [1] | Forms the final this compound moiety; halogenoacetyl groups on sugar remain stable. |
| 5. Final Deprotection | The halogenoacetyl groups on the sugar moiety are removed [1]. | Solvolysis (e.g., in methanol), triethylamine, 0-30°C [1] | Cleaves protective groups to reveal the final, active this compound product. |
The following diagram illustrates the logical sequence and critical intermediates in this synthetic pathway:
Industrial synthesis pathway for this compound from 4'-demethylepipodophyllotoxin [1]
For researchers aiming to reproduce or adapt this synthesis, here are the critical methodological details for the phosphorylation and final deprotection steps [1]:
Phosphorylation Reaction: The 4'-demethylepipodophyllotoxin glycoside intermediate is dissolved in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out with phosphorus oxychloride (POCI₃) in the presence of a tertiary amine base (e.g., triethylamine) at temperatures between -10°C and -15°C. This low temperature is crucial for minimizing side reactions.
Final Deprotection (Solvolysis): The intermediate with protected sugar groups is dissolved in a solvent like methanol or a mixture of methanol and another solvent (e.g., methylene chloride). The elimination of the protective groups is performed in the presence of a tertiary amine like triethylamine at a controlled temperature of 0°C to 30°C for approximately 1 to 6 hours. The use of a tertiary amine is specified to slow down unwanted epimerization, a key factor for achieving high yield.
This patented process offers significant improvements over earlier, less efficient methods:
Superior Protective Groups: Using halogenoacetyl groups (like dichloroacetyl) to protect the sugar hydroxyls is a key innovation. These groups are stable during the phosphorylation and hydrolysis steps but can be cleanly and efficiently removed under mild, basic conditions (solvolysis) at the end of the synthesis [1].
Industrial Scalability: The process is designed for mass production, as it avoids the need for complex purification like column chromatography, which was required in earlier routes that produced more by-products [1].
Etoposide is a topoisomerase II inhibitor derived from podophyllotoxin, a compound found in the mayapple plant (Podophyllum peltatum) [1]. The discovery of etoposide itself was the result of extensive research spanning over 30 years and the synthesis of nearly 600 derivatives [1].
A major limitation of etoposide is its very low solubility in water, which posed significant challenges for its intravenous administration and formulation [2] [3]. Etoposide phosphate was designed specifically to solve this problem.
The core challenge in synthesizing this compound was to add the phosphate group specifically to the 4'-position of the etoposide molecule without also reacting with the multiple hydroxyl groups on its sugar moiety. Early methods were inefficient for industrial production.
The table below summarizes the key synthetic challenges and how later processes improved upon them.
| Synthetic Challenge | Initial Method (Direct Phosphorylation) | Improved Industrial Process (Protected Intermediates) |
|---|---|---|
| Regioselectivity | Reacting etoposide directly with phosphorus oxychloride (POC1₃) led to unwanted phosphorylation of the sugar hydroxyl groups, creating multiple by-products [5]. | Using protective groups (e.g., halogenoacetyl, arylmethyl) to block the sugar hydroxyls before phosphorylating the 4'-position [5] [3]. |
| Purification | The reaction mixture required specific treatments like column chromatography to remove by-products, which is complex and costly on a large scale [5]. | Crystallization steps were introduced to isolate the desired intermediate or final product in high purity, a more practical method for mass production [5] [3]. |
| Overall Yield | Lower yields due to lack of specificity and difficult purification [5]. | Higher yields achieved through more selective reactions and efficient isolation of protected intermediates [5]. |
One improved industrial process is outlined in the DOT script below, which illustrates the use of protective groups.
An alternative patented process used di(arylmethyl) phosphites and arylmethyl-protected sugars (e.g., benzyl groups). After coupling and isolating the desired anomer, all the protective groups were removed simultaneously by hydrogenation to yield high-purity this compound [3].
This compound itself is not active; it exerts its anticancer effect only after conversion to etoposide [6] [2]. The cellular mechanism can be broken down as follows:
Research has elucidated that cells process the trapped TOP2cc through at least two pathways, as shown in the diagram below.
A key experimental method for studying this mechanism involves detecting these DNA damage responses. A typical protocol includes:
Current research on etoposide focuses on several fronts to improve its utility:
The table below outlines the key structural modifications in the derivation from podophyllotoxin to etoposide phosphate and their significance.
| Modification Step | Structural Change | Significance / Impact |
|---|---|---|
| C-4 Epimerization | Inversion of stereochemistry from α- to β-configuration [1]. | Shifts mechanism from tubulin polymerization inhibition to Topoisomerase II (Topo II) inhibition [2] [1]. |
| 4'-O-Demethylation | Removal of methyl group from the 4' position on the E-ring, yielding 4'-demethylepipodophyllotoxin (DMEP) [3] [1]. | Creates a phenolic hydroxyl group essential for Topo II inhibitory activity and provides site for phosphorylation [2]. |
| C-7 Glycosidation | Attachment of a β-D-glucopyranoside sugar moiety at the C-7 position [4]. | Enhances water solubility and is crucial for Topo II inhibition activity; bulky group suppresses tubulin binding [2]. |
| 4'-O-Phosphorylation | Addition of phosphate group to the 4' phenolic hydroxyl, creating this compound [3] [5]. | Greatly increases water solubility (>20,000-fold vs. etoposide), enabling intravenous administration without toxic solvents [5]. |
This derivation process can be visualized in the following pathway:
Figure 1: Key chemical transformation pathway from podophyllotoxin to this compound.
The structural modifications fundamentally change how the compound acts against cancer cells.
Figure 2: Different anticancer mechanisms of podophyllotoxin versus etoposide/etoposide phosphate.
This compound synthesis involves protecting key functional groups, glycosidation, phosphorylation, and final deprotection [3] [5].
One industrial process involves protecting sugar hydroxyls with halogenoacetyl groups before phosphorylation [3].
The development of this compound was primarily driven by the need to overcome the very low water solubility of etoposide [5]. This poor solubility complicated drug formulation and required the use of potentially harmful excipients for intravenous administration. As a prodrug, this compound is rapidly and completely converted to active etoposide in the body by endogenous phosphatases, providing equivalent efficacy with improved administration and patient tolerability [5] [4].
Etoposide phosphate is a water-soluble prodrug of etoposide that rapidly converts to its active form in vivo, providing significant advantages over etoposide in terms of administration convenience and solubility profile. As a topoisomerase II inhibitor, This compound demonstrates potent antineoplastic activity against various malignancies, including testicular cancer, small cell lung cancer, lymphomas, and leukemias. The chemical structure of this compound consists of a phosphate ester group attached to the parent etoposide molecule, which enhances its aqueous solubility while maintaining equivalent therapeutic efficacy. This application note provides comprehensive protocols for the reconstitution, dilution, and stability assessment of this compound, specifically tailored for researchers, scientists, and drug development professionals working in oncology and pharmaceutical formulation development.
Understanding the pharmaceutical characteristics of this compound is essential for proper handling and administration. With a molecular formula of C~29~H~32~O~13~ and a molecular weight of 588.56 g/mol for the base etoposide compound, the phosphate derivative offers improved handling properties while maintaining the same mechanism of action as etoposide [1]. The drug exerts its cytotoxic effects primarily during the late S and G2 phases of the cell cycle by forming a ternary complex with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately triggering apoptosis in malignant cells [2]. This mechanism underpins its clinical utility across various cancer types while also informing appropriate administration schedules that maximize cytotoxic effects against rapidly dividing cells.
This compound is supplied as a sterile lyophilized powder requiring reconstitution before administration. Each vial contains 113.6 mg of this compound, equivalent to 100 mg of etoposide, alongside pharmaceutical excipients that maintain stability and sterility of the lyophilized product [3]. A critical excipient consideration is the sodium content, with each vial containing approximately 8.05 mg of sodium, which must be accounted for in patients requiring sodium restriction [3]. The lyophilized powder appears as a white to off-white solid that should be inspected for discoloration or particulate matter before reconstitution, with any compromised vials discarded according to institutional protocols for hazardous drugs.
The solubility profile of etoposide presents significant formulation challenges that this compound specifically designed to overcome. Native etoposide has exceptionally low aqueous solubility, necessitating complex formulation vehicles that can contribute to side effects [4]. This compound addresses this limitation through its phosphate ester group, which dramatically enhances water solubility and facilitates preparation of clinical solutions without the need for organic cosolvents that may cause adverse reactions. This improved solubility profile enables more flexible dosing regimens and reduces preparation time in clinical settings while maintaining the therapeutic efficacy of the parent compound upon conversion in plasma and tissues.
Table 1: Pharmaceutical Characteristics of this compound
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Molecular Weight | 588.56 g/mol (etoposide) | Determines distribution characteristics |
| Solubility | Highly water-soluble as phosphate prodrug | Enables aqueous formulation without cosolvents |
| Dose Equivalency | 113.6 mg this compound = 100 mg etoposide | Critical for accurate dosing calculations |
| Sodium Content | 8.05 mg per vial | Important for patients on sodium-restricted diets |
| Conversion | Rapidly hydrolyzed to etoposide in vivo | Provides therapeutic efficacy of parent compound |
The initial reconstitution of this compound requires strict adherence to aseptic techniques and proper diluent selection. Reconstitute each vial with 5 mL or 10 mL of appropriate diluent to achieve final concentrations of 20 mg/mL or 10 mg/mL etoposide equivalent, respectively [5] [3]. Appropriate diluents include Sterile Water for Injection, 5% Dextrose Injection, 0.9% Sodium Chloride Injection, Bacteriostatic Water for Injection (with benzyl alcohol), or Bacteriostatic Sodium Chloride for Injection (with benzyl alcohol) [5]. The selection of diluent depends on institutional protocols, intended storage time, and patient-specific factors, with benzyl alcohol-containing diluents avoided for neonates and certain patient populations due to potential toxicity concerns.
During the reconstitution process, direct high-pressure stream injection should be avoided to prevent foaming or particle formation. Instead, gentle swirling of the vial is recommended to facilitate complete dissolution without agitation that might compromise solution integrity. The reconstituted solution should appear clear and colorless to pale yellow without visible particulates or discoloration [3]. Solutions exhibiting haze, precipitation, or discoloration should be discarded immediately. The use of syringes with Luer-Lok fittings is strongly recommended during all handling steps, as standard needles may become displaced under pressure when handling etoposide solutions, creating exposure risks for healthcare personnel [5].
Proper equipment selection is essential for safe handling of this compound solutions. Plastic devices composed of acrylic or ABS (a polymer composed of acrylonitrile, butadiene, and styrene) may crack and leak when used with undiluted etoposide injection, necessitating the use of compatible materials throughout the preparation process [5]. For filtration procedures, etoposide solutions containing 0.1–0.4 mg/mL in 0.9% sodium chloride or 5% dextrose injection have been successfully filtered through several commercially available filters (e.g., 0.22-µm Millex-GS or Millex-GV) without filter decomposition, providing an option for ensuring sterility when clinical situations require [5]. Personal protective equipment including gloves, gowns, and eye protection is mandatory during preparation due to the cytotoxic nature of etoposide, with immediate cleansing procedures implemented for any accidental skin or mucosal exposure [3].
Following reconstitution, this compound requires further dilution to appropriate concentrations for intravenous infusion. The reconstituted solution may be administered with or without additional dilution, though further dilution is typically performed to achieve the recommended final concentration of 0.1 to 0.4 mg/mL etoposide equivalent in 0.9% Sodium Chloride Injection or 5% Dextrose Injection [5] [6]. To prepare the final infusion solution, the calculated dose of reconstituted this compound should be transferred into an IV container with the appropriate volume of diluent to achieve the desired concentration. The selection between 0.9% Sodium Chloride and 5% Dextrose depends on institutional protocols, with both demonstrating compatible stability profiles when prepared and stored appropriately [6].
The dilution process must be performed with careful attention to concentration limits and compatibility. Studies evaluating etoposide stability in disposable infusion devices have demonstrated that concentration-dependent precipitation may occur, particularly at higher concentrations exceeding 400 mg/L (0.4 mg/mL) [6]. For standard administration, dilution to 0.2-0.4 mg/mL provides optimal balance between infusion volume and stability maintenance. The diluted solution should be thoroughly mixed by gentle inversion of the IV container, avoiding vigorous shaking that might introduce air or potentially cause particle formation. After preparation, a final visual inspection should confirm the solution remains clear and free of particulate matter or crystallization before administration to patients.
The compatibility of this compound with various infusion systems has been extensively evaluated to ensure patient safety and drug stability. Research demonstrates that etoposide solutions maintain stability when administered through disposable infusion devices such as the Intermate system, which is particularly valuable for pediatric patients or ambulatory infusion scenarios requiring enhanced mobility during administration [6]. These devices, typically composed of polyisoprene elastomer reservoirs with anti-UV protective shells, provide acceptable stability profiles across various etoposide concentrations when proper storage conditions and time limits are observed.
Material compatibility is an essential consideration when selecting infusion equipment for this compound administration. The solution demonstrates compatibility with standard IV administration sets, though careful attention should be paid to potential interactions with specific plastics. As noted in handling precautions, acrylic or ABS plastic devices may be compromised when exposed to undiluted etoposide solutions, emphasizing the importance of using properly diluted solutions in approved containers [5]. For continuous infusion protocols, chemical stability must be balanced against potential microbial growth concerns, with strict adherence to beyond-use time limits based on concentration, diluent, and storage temperature parameters as detailed in stability studies.
Table 2: Stability of Etoposide Solutions in Different Conditions
| Concentration (mg/L) | Diluent | Storage Temperature | Stability Duration | Key Findings |
|---|---|---|---|---|
| 100 | NaCl 0.9% | 25°C and 37°C | 24 hours | Maintains concentration without significant degradation |
| 100 | Dextrose 5% | 25°C and 37°C | 12 hours | Reduced stability compared to NaCl 0.9% |
| 400 | NaCl 0.9% | 25°C and 37°C | 24 hours | Stable across temperature range |
| 400 | Dextrose 5% | 25°C and 37°C | 24 hours | Comparable stability to NaCl 0.9% |
| 600 | NaCl 0.9% | 25°C and 37°C | 8 hours | Precipitation observed after time limit |
| 600 | Dextrose 5% | 25°C and 37°C | 6 hours | Shortest stability duration among tested concentrations |
This compound should be administered by slow intravenous infusion, typically over 30 to 60 minutes, to minimize the risk of hypotensive reactions [5] [3] [2]. Rapid intravenous injection is strictly contraindicated due to the potential for significant blood pressure reduction and hypersensitivity reactions. In specific clinical scenarios where fluid volume is a concern, longer infusion durations may be employed without compromising therapeutic efficacy, though the minimum infusion time should not fall below 30 minutes under any circumstances. For pediatric patients or those with compromised cardiovascular function, continuous monitoring of vital signs during infusion is recommended to enable immediate intervention if adverse reactions occur.
The administration schedule varies based on indication, treatment protocol, and patient-specific factors. For testicular cancer, common regimens include 50-100 mg/m² daily for 5 consecutive days every 3-4 weeks, or 100 mg/m² daily on days 1, 3, and 5 of a 21-day cycle [5] [2]. Small cell lung cancer protocols typically employ 35-50 mg/m² daily for 4-5 consecutive days every 3-4 weeks [5]. While continuous IV infusion over 5 days has been investigated, no therapeutic advantage has been demonstrated compared to intermittent infusion schedules, supporting the standard administration approach of shorter, repeated infusions [5]. Throughout administration, patients should be closely monitored for signs of hypersensitivity, including chills, fever, tachycardia, bronchospasm, dyspnea, and hypotension, with immediate cessation of infusion and appropriate medical intervention if such reactions occur [3].
Dosage adjustment requirements must be carefully considered based on individual patient characteristics and organ function. In patients with renal impairment, dose reduction is necessary when creatinine clearance falls below 50 mL/min [3]. Specifically, for measured creatinine clearance of 15-50 mL/min, 75% of the standard dose should be administered, while further reduction is likely required for patients with creatinine clearance below 15 mL/min or those requiring dialysis [3]. Since etoposide and its metabolites are not dialyzable, administration can occur before or after hemodialysis sessions without significant timing considerations related to dialysis clearance [3].
Hepatic impairment also necessitates careful dose consideration, though specific guidelines are less well-defined than for renal dysfunction. Patients with low serum albumin may experience increased etoposide exposure and consequent toxicity risk, requiring enhanced monitoring and potential dose adjustment [3]. For elderly patients, no specific dosage adjustment is required beyond considerations for age-related declines in renal function and potential comorbidities [3]. Pediatric dosing follows similar principles to adult regimens, typically ranging from 75-150 mg/m²/day for 2-5 days in combination with other antineoplastic agents, with exact protocols determined by specific malignancy and institutional standards [3]. Throughout treatment, hematological parameters must be monitored closely, with subsequent doses adjusted or delayed if neutrophil counts fall below 1,500 cells/mm³ or platelet counts below 100,000 cells/mm³ unless directly attributable to underlying malignancy [3].
The stability profile of this compound solutions is influenced by multiple factors including concentration, diluent, temperature, and storage conditions. Comprehensive studies evaluating etoposide in disposable infusion devices have demonstrated distinct stability thresholds based on solution concentration [6]. At 100 mg/L concentration, solutions in NaCl 0.9% remain stable for 24 hours at both 25°C and 37°C, while the same concentration in dextrose 5% maintains stability for only 12 hours [6]. Higher concentrations of 400 mg/L demonstrate 24-hour stability in both diluents across temperature ranges, while 600 mg/L solutions show reduced stability periods of 8 hours in NaCl 0.9% and 6 hours in dextrose 5% [6]. These findings highlight the concentration-dependent stability pattern that should inform preparation and administration timelines in clinical practice.
The primary mechanism of concentration loss in etoposide solutions is precipitation rather than chemical degradation [6]. Research indicates that precipitation corresponds primarily to pure trans-etoposide formation, occurring more frequently at concentrations exceeding 400 mg/L [6]. This precipitation phenomenon is influenced by temperature, with room temperature (20-24°C) generally providing better stability than refrigerated conditions (4-12°C) for most clinical scenarios [6]. The optimum pH for etoposide stability ranges between 4 and 5, which aligns with the inherent pH of commonly used diluents, minimizing the need for specialized buffering in standard preparation protocols [6]. Neither light exposure nor container type significantly impacts solution stability, providing flexibility in storage conditions while maintaining therapeutic efficacy throughout the approved beyond-use timeframes [6].
Proper handling and storage of this compound solutions are essential for maintaining product integrity and ensuring patient safety. Reconstituted solutions stored in vials under refrigerated conditions (2-8°C) maintain stability for extended periods, though specific timeframe recommendations vary by manufacturer [5]. Once further diluted in IV bags for administration, solutions should be used within stability timeframes outlined in stability studies, typically not exceeding 24 hours for most clinical concentrations regardless of refrigerated or room temperature storage [6]. These time limits incorporate a safety margin to account for potential variations in storage conditions and clinical practice environments.
Throughout the storage period, visual inspection should be performed immediately before administration to detect any precipitation or discoloration that might compromise product quality or safety. Solutions exhibiting haziness, crystal formation, or unusual coloration should be discarded immediately according to institutional protocols for hazardous drugs. The use of specialized infusion devices, particularly those worn close to the body potentially elevating solution temperature to approximately 33°C, remains within acceptable stability parameters for standard concentrations when administration occurs within established time limits [6]. This stability profile enables the use of ambulatory infusion systems that significantly improve quality of life for patients requiring prolonged or repeated etoposide administration, particularly in pediatric populations where mobility during treatment provides substantial psychosocial benefits.
While this compound itself represents a solubility-enhanced prodrug of etoposide, ongoing research continues to develop novel formulation approaches addressing remaining limitations. Recent investigations have explored natural solubilizers such as rubusoside (RUB), which effectively forms nanoparticle complexes with etoposide approximately 6 nm in diameter [4]. These ETO-RUB nanoparticles demonstrate complete reconstitution capability in water and maintain stability at 25°C and 37°C for at least 24 hours, representing a promising alternative formulation strategy [4]. Under physiological conditions, RUB-solubilized etoposide undergoes structural transformations including epimerization to cis-ETO in PBS and simulated intestinal fluid, while degradation occurs in simulated gastric fluid, highlighting the importance of environmental factors in formulation performance [4].
Comparative studies between different solubilization platforms have revealed important insights into the solubility-permeability interplay that governs oral bioavailability. Research demonstrates that while both TPGS (a water-soluble derivative of natural vitamin E) and PEG-400 significantly enhance etoposide solubility, they exert fundamentally different effects on intestinal permeability [7]. TPGS-based formulations uniquely increase both solubility and permeability, while other solubility-enabling approaches typically demonstrate a trade-off between these critical parameters [7]. This dual enhancement effect positions TPGS as a particularly promising excipient for oral etoposide formulations, potentially addressing the current limitation of low and highly variable oral bioavailability (approximately 50%) that complicates current oral dosing regimens [7].
The development of effective oral etoposide formulations represents a significant research focus aimed at improving patient convenience and expanding treatment options. As a BCS Class II drug with low solubility and high permeability, etoposide presents characteristic formulation challenges common to many anticancer agents [7]. Its status as a P-glycoprotein substrate further complicates oral delivery by actively limiting intestinal absorption through efflux transport mechanisms [7]. These factors collectively contribute to the low and variable bioavailability observed with current oral etoposide formulations, necessitating higher doses than intravenous administration to achieve equivalent systemic exposure [7].
Advanced formulation strategies specifically address these absorption barriers through multifaceted approaches. TPGS demonstrates particular promise not only as a solubilizing agent but also as a P-gp inhibitor that can counteract the efflux transport limiting etoposide absorption [7]. This dual mechanism of action enables TPGS-based formulations to simultaneously enhance solubility and suppress transporter-mediated efflux, resulting in significantly improved systemic bioavailability compared to conventional approaches [7]. Such innovative strategies represent the future of oral chemotherapy development, potentially enabling effective injectable-to-oral conversions that transform cancer treatment paradigms by reducing hospitalization requirements, improving patient quality of life, and optimizing healthcare resource utilization.
Robust analytical methodologies are essential for comprehensive characterization of this compound formulations and accurate stability assessment. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents the cornerstone technique for etoposide quantification and stability evaluation [6]. Validated methods employ C18 endcapped columns (250 × 4 mm, 5 μm) with mobile phases typically consisting of water/acetonitrile/acetic acid mixtures (64/35/1, v/v/v) at flow rates of approximately 0.7 mL/min [6]. Detection at 288 nm provides optimal sensitivity for etoposide quantification, with retention times typically around 6.4 minutes under these conditions [6]. This method effectively separates etoposide from degradation products and formulation excipients, enabling specific quantification without interference.
Method validation parameters must encompass specificity, linearity, accuracy, and precision to ensure reliable results. Specificity is demonstrated through resolution of etoposide peaks from potential degradation products, while linearity calibration curves typically span concentrations from 25-1500 mg/L with correlation coefficients (r²) exceeding 0.999 [6]. Accuracy and precision evaluations should include both repeatability and intermediate precision assessments, with relative standard deviation values below 2% indicating acceptable method performance [6]. These validated methods enable precise monitoring of etoposide concentration changes under various storage conditions and formulation approaches, providing critical data for determining appropriate beyond-use dates and identifying optimal storage conditions for clinical use.
Comprehensive characterization of etoposide formulations extends beyond simple concentration measurement to include multiple performance parameters. Biorelevant dissolution testing provides critical insights into drug release behavior under physiological conditions, particularly for oral formulation development [7]. Permeability assessment using models such as PAMPA (Parallel Artificial Membrane Permeability Assay) or cell-based systems enables evaluation of intestinal absorption potential, with special consideration for P-glycoprotein interactions that significantly influence etoposide bioavailability [7]. These in vitro models, when properly validated, can predict in vivo performance and guide formulation optimization before undertaking costly clinical trials.
For advanced formulation approaches, additional characterization techniques provide insights into structural attributes affecting performance. Dynamic light scattering and freeze-fracture transmission electron microscopy enable visualization and size determination of nanoparticle formulations, confirming the formation of ETO-RUB complexes approximately 6 nm in diameter [4]. Physical stability assessment includes monitoring precipitation phenomena through visual inspection, turbidity measurement, and particle counting, particularly important for higher concentration solutions prone to crystallization over time [6]. Chemical stability evaluation encompasses not only parent compound quantification but also identification and monitoring of degradation products such as 4'-demethylepipodophyllotoxin-beta-d-glucoside and 4'-demethylepipodophyllotoxin that form under specific conditions [4]. Together, these comprehensive analytical approaches ensure thorough understanding of etoposide formulation behavior across development stages from preformulation through clinical application.
This compound represents a significant advancement in the formulation of this essential antineoplastic agent, providing improved solubility and handling characteristics while maintaining the therapeutic efficacy of the parent etoposide compound. The reconstitution and dilution protocols outlined in this application note provide researchers and healthcare professionals with evidence-based guidelines for proper preparation and administration across diverse clinical scenarios. Stability considerations, particularly regarding concentration-dependent precipitation and diluent-specific timeframes, inform appropriate beyond-use dating and storage conditions that ensure product quality and patient safety. Emerging formulation technologies, including rubusoside-based nanoparticles and TPGS delivery systems, offer promising approaches for further enhancing solubility, permeability, and overall bioavailability, potentially expanding future treatment options through improved oral formulations. Through continued research and careful attention to pharmaceutical principles, etoposide formulations will continue to evolve, optimizing therapeutic outcomes for cancer patients while minimizing treatment-associated burdens.
This compound is a water-soluble prodrug of the active anticancer compound etoposide, developed to overcome the formulation challenges associated with the parent drug's poor aqueous solubility. As a semisynthetic derivative of podophyllotoxin, etoposide itself exhibits limited water solubility (approximately 0.04 mg/mL), necessitating formulation with organic solvents and surfactants that can cause adverse effects including hypersensitivity reactions, hypotension, and venous sequelae [1] [2]. The phosphate ester derivative significantly enhances aqueous solubility to greater than 150 mM, allowing for more flexible administration in clinical settings without the precipitation concerns associated with conventional etoposide formulations [2] [3]. This improved pharmaceutical profile makes this compound particularly valuable in high-dose regimens and for patients requiring fluid restriction, where concentrated solutions are essential.
The chemical conversion of this compound to active etoposide occurs rapidly in vivo through the action of endogenous phosphatases, resulting in comparable bioavailability and pharmacological activity to conventionally administered etoposide [2] [3]. From a formulation perspective, this prodrug strategy provides significant advantages in terms of solution stability, compatibility with various infusion fluids, and reduced precipitation risk during administration. These characteristics are particularly important in clinical environments where drug shortages may necessitate alternative therapeutic options and where extended stability profiles facilitate more efficient pharmacy operations [4]. The enhanced water solubility also eliminates the need for potentially problematic solubilizing agents such as polysorbate 80, polyethylene glycol, and ethanol, which are required in the conventional etoposide formulation [1].
Extensive stability studies have demonstrated that this compound solutions maintain exceptional chemical integrity across a wide range of storage conditions and concentrations. The chemical stability is maintained through robust molecular structure that resists degradation under various clinical storage scenarios.
Table 1: Chemical Stability of this compound Solutions Under Refrigerated and Room Temperature Conditions
| Solution Matrix | Concentration (mg/mL) | Storage Temperature | Storage Duration | Percent Remaining |
|---|---|---|---|---|
| 0.9% Sodium Chloride | 0.1 | 4°C | 31 days | >96% |
| 0.9% Sodium Chloride | 10 | 23°C | 31 days | >94% |
| 5% Dextrose | 0.1 | 4°C | 31 days | >96% |
| 5% Dextrose | 10 | 23°C | 31 days | >94% |
| Bacteriostatic Water for Injection | 10-20 | 23°C | 31 days | 93-94% |
| Bacteriostatic Water for Injection | 10-20 | 4°C | 31 days | >96% |
Data adapted from [5] demonstrating exceptional stability across various storage conditions and formulations.
Beyond standard storage conditions, this compound also demonstrates excellent stability under accelerated stress conditions. When stored at elevated temperatures (32°C), this compound solutions maintained chemical stability for at least 7 days with minimal degradation observed [5]. This robust stability profile provides flexibility in clinical settings where refrigerated storage may be limited or during transportation where temperature control may be challenging. The maximum degradation observed under any condition in validated studies was approximately 6-7% over 31 days at room temperature, well within acceptable limits for pharmaceutical preparations [5].
The physical stability of this compound solutions represents a significant advantage over conventional etoposide formulations. Throughout comprehensive stability evaluations, this compound solutions maintained excellent physical integrity without evidence of precipitation, haze formation, or significant particulate generation [5]. This contrasts markedly with conventional etoposide, which demonstrates concentration-dependent precipitation, particularly at concentrations exceeding 0.4 mg/mL [6] [7].
Table 2: Physical Compatibility of this compound with Various Container Systems
| Container System | Concentration Range (mg/mL) | Storage Temperature | Physical Stability Duration | Key Observations |
|---|---|---|---|---|
| PVC Bags | 0.1-10 | 4°C-23°C | 31 days | No precipitation or haze formation |
| Polyolefin Bags | 0.1-10 | 4°C-32°C | 31 days | No visible particulates |
| Polyisoprene Elastomer Reservoirs (Disposable Infusion Devices) | 0.1-0.6 | Up to 33°C | 24 hours | Maintains clarity without precipitation |
| Plastic Syringes | 10-20 | 4°C-23°C | 31 days | No physical incompatibility |
Data synthesized from [7] [5] demonstrating physical compatibility across administration systems.
The enhanced physical stability of this compound eliminates the precipitation concerns that frequently complicate administration of conventional etoposide, particularly in ambulatory infusion devices where mechanical pumping action can accelerate crystal formation [6]. This property is especially valuable in pediatric oncology, where disposable infusion devices are commonly used to maintain mobility and quality of life during treatment [7]. Additionally, the physical compatibility with various container systems including PVC bags, polyolefin containers, and plastic syringes provides formulation flexibility across diverse clinical scenarios from inpatient administration to outpatient infusion therapy.
The assessment of this compound stability employs reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection as the primary analytical methodology. This technique provides specific separation of this compound, its degradation products, and the active metabolite etoposide, enabling accurate quantification of each component throughout stability studies [4] [5].
Chromatographic Conditions:
Sample Preparation: Samples are diluted with mobile phase to achieve concentrations within the validated range of the calibration curve (typically 25-1500 mg/L) [7]. For in-use stability studies, samples are withdrawn at predetermined time points (e.g., 0, 1, 7, 14, 31 days) and immediately analyzed or stored at -70°C until analysis to prevent further degradation [5].
Method Validation: The HPLC method demonstrates excellent analytical performance with linearity (r² > 0.999) across the calibration range, precision (relative standard deviation < 2%), and accuracy (91-109.3%) for both this compound and etoposide quantification [7]. The method effectively separates degradation products, with relative retention times of approximately 0.37 and 0.92 for the two primary degradation products (DP1 and DP2) formed under stress conditions [4].
The physical integrity of this compound solutions is evaluated through multiple complementary techniques to detect any precipitation, particle formation, or haze development that might compromise solution quality.
Visual Inspection: Solutions are examined both in normal light and under a high-intensity monodirectional light beam against light and dark backgrounds to enhance detection of subtle precipitation or haze [5]. Examination should include inspection immediately after preparation and at each sampling time point throughout the study period.
Turbidity and Particulate Analysis:
Container Compatibility: Assessment of physical stability includes evaluation of container integrity following contact with this compound solutions, particularly for plasticized PVC containers where adsorption or extraction phenomena might occur [5].
For comprehensive stability evaluation, forced degradation studies should be conducted to demonstrate the stability-indicating capability of the analytical methods. These studies subject this compound solutions to various stress conditions to accelerate degradation pathways:
The formation of degradation products under these stress conditions is monitored by HPLC, with identification facilitated by techniques such as LC-HR-MSn when comprehensive characterization is required [4]. The primary degradation pathway for this compound involves hydrolysis followed by departure of the glycoside moiety, with the glycosidic bond representing the most susceptible portion of the molecule [4].
This compound (Etopophos) presents distinct formulation advantages over conventional etoposide products, primarily stemming from its enhanced aqueous solubility. This fundamental difference eliminates the need for potentially problematic solubilizing agents required in etoposide formulations.
Table 3: Comparison of this compound and Conventional Etoposide Formulations
| Characteristic | This compound | Conventional Etoposide |
|---|---|---|
| Aqueous Solubility | >20 mg/mL (highly soluble) | ~0.04 mg/mL (poorly soluble) |
| Formulation Components | Trisodium citrate, dextran 40 | Polysorbate 80, PEG 300, benzyl alcohol, ethanol, citric acid |
| Reconstitution Requirements | Simple aqueous dilution | Requires non-aqueous solubilizers |
| Risk of Precipitation | Minimal, even at high concentrations | Significant at concentrations >0.4 mg/mL |
| Compatibility with Infusion Systems | Excellent with PVC, polyolefin, syringe systems | Potential precipitation in infusion pumps |
| Stability After Dilution | 31 days at room temperature | Varies by concentration (24 hours to 28 days) |
Data synthesized from [4] [2] [3].
The simplified formulation of this compound eliminates several excipients associated with adverse effects, including polysorbate 80 (linked to hypersensitivity reactions) and ethanol (implicated in hypotension upon rapid infusion) [1] [2]. This improved excipient profile enhances patient tolerability while maintaining the therapeutic efficacy of the active drug upon conversion by phosphatases.
Based on comprehensive stability data, the following protocols are recommended for clinical handling and administration of this compound:
Reconstitution and Dilution:
Storage Conditions:
Administration Considerations:
The metabolic activation and degradation pathways of this compound involve specific enzymatic and chemical processes that influence its stability profile and pharmacological activity. The following diagram illustrates the primary pathways:
Diagram 1: Metabolic activation and degradation pathways of this compound. The diagram illustrates the enzymatic conversion to active etoposide and competing degradation pathways that influence stability and pharmacological activity.
A systematic approach to evaluating this compound stability ensures comprehensive assessment of both chemical and physical properties under various conditions. The following workflow outlines key experimental procedures:
Diagram 2: Experimental workflow for comprehensive stability assessment of this compound solutions. The systematic approach ensures reliable evaluation of both chemical and physical stability parameters.
This compound demonstrates exceptional stability in aqueous solutions across a wide range of clinically relevant conditions, maintaining both chemical integrity and physical properties for extended periods. The comprehensive stability data support its use as a reliable alternative to conventional etoposide formulations, particularly in scenarios requiring concentrated solutions or extended infusion protocols. The water-soluble nature of this prodrug eliminates the precipitation concerns associated with the parent compound, enhancing its utility in diverse clinical settings including ambulatory infusion devices.
The experimental protocols outlined provide robust methodologies for stability assessment, with HPLC serving as the primary analytical technique for quantifying both this compound and its degradation products. The systematic approach to stability testing—incorporating chemical, physical, and container compatibility evaluations—ensures comprehensive characterization of the product's performance under various storage and use conditions. These application notes and protocols provide researchers and pharmaceutical professionals with validated methods to support the development, quality control, and appropriate clinical use of this important anticancer agent.
Etoposide phosphate, a water-soluble prodrug of etoposide (VP-16), has emerged as a valuable component in conditioning regimens for autologous stem cell transplantation (ASCT). As a semisynthetic podophyllotoxin derivative, this compound rapidly converts to active etoposide in vivo through phosphatase activity, exhibiting identical antitumor efficacy while offering significant administration advantages over the parent compound [1] [2]. This conversion eliminates the solubility challenges associated with etoposide, allowing for more convenient preparation and administration without the risk of precipitation in intravenous solutions [2]. The drug functions primarily as a topoisomerase II inhibitor, stabilizing the cleavable complex between topoisomerase II and DNA, thereby causing DNA strand breaks and apoptosis in rapidly dividing cells [1] [2]. These properties make it particularly effective in conditioning regimens designed to eradicate malignant cells prior to stem cell rescue in various hematologic malignancies and solid tumors.
The incorporation of this compound into ASCT protocols has expanded significantly due to its favorable toxicity profile and synergistic activity with other chemotherapeutic agents commonly used in transplantation settings [2]. Unlike conventional etoposide, the phosphate derivative can be administered in smaller volumes and over shorter infusion times without causing the hypotensive reactions sometimes associated with the parent drug [2]. Furthermore, its predictable pharmacokinetics and manageable side effect profile make it suitable for the high-dose chemotherapy required in transplant conditioning [3]. These application notes provide comprehensive information on the clinical applications, dosing protocols, safety considerations, and mechanistic insights regarding this compound in ASCT settings, offering researchers and clinicians a practical resource for optimizing transplantation outcomes.
This compound has been incorporated into several established conditioning regimens for ASCT across various hematologic malignancies, with evolving applications in both traditional and novel combinations. The drug's mechanistic synergy with DNA-damaging agents and platinum compounds forms the rational basis for its inclusion in multi-agent protocols [2]. Clinical evidence supports its use in standardized regimens with demonstrated efficacy and safety profiles.
Table 1: Established Conditioning Regimens Incorporating this compound
| Regimen Name | Component Drugs | Primary Indications | Key Clinical Outcomes |
|---|---|---|---|
| CEM | Carboplatin, this compound, Melphalan | High-risk neuroblastoma, Lymphoma [4] | Effective conditioning for ASCT; demonstrated activity in neuroblastoma and lymphoma [4] |
| BeEAM | Bendamustine, Etoposide, Cytarabine, Melphalan | Lymphoma (HL and NHL) [5] | Traditional 7-day schedule requiring cryopreservation; compared with CEM in recent studies [5] |
| Single-dose Etoposide | Etoposide (375 mg/m²) + G-CSF | Multiple Myeloma (stem cell mobilization) [6] | 96.9% adequate harvest rate; 90.6% without complications; faster neutrophil/platelet engraftment post-ASCT [6] |
Recent comparative studies have provided valuable insights into regimen selection. A 2024 randomized clinical trial comparing BeEAM versus CEM conditioning in lymphoma patients demonstrated superior outcomes with the CEM regimen, which contains this compound [5]. The CEM group showed significantly faster hematologic recovery with neutrophil recovery at 8.5 days versus 14.5 days for BeEAM, and platelet recovery at 11 days versus 23 days for BeEAM [5]. Additionally, the CEM regimen was associated with significantly improved survival metrics, including overall survival (96.55% vs. 79.31%) and progression-free survival (86.21% vs. 62.07%) at 18-month follow-up [5]. An important practical advantage of the CEM regimen is its optimization as a cryopreservation-free approach, eliminating challenges associated with diminished cell viability post-thawing and adverse reactions to cryoprotectants like DMSO [5].
Beyond these established applications, this compound demonstrates versatile utility in other transplantation contexts. For multiple myeloma, single-dose etoposide (375 mg/m²) has proven effective for peripheral blood stem cell mobilization, achieving adequate harvest (≥2×10⁶ CD34+ cells/kg) in 96.9% of patients with minimal complications [6]. The single-dose protocol offers the advantage of outpatient administration, potentially reducing hospitalization requirements and healthcare costs [6].
This compound is a water-soluble derivative of etoposide, specifically designed to overcome the solubility limitations of the parent drug. Chemically, it differs from etoposide solely by the addition of a phosphate group at the 4'-position, which renders the compound freely soluble in aqueous solutions (exceeding 100 mg/mL compared to approximately 0.03 mg/mL for etoposide) [1] [2]. This modification allows for administration in small volumes without organic solvents. Following intravenous administration, this compound undergoes rapid and complete conversion to active etoposide through the action of phosphatase enzymes present in blood and tissues [2]. Pharmacokinetic studies demonstrate that this conversion occurs within minutes, with this compound itself detectable only transiently at very low levels (mean this compound/etoposide Cmax and AUCinf ratios of 0.08 and 0.003, respectively) [3]. The active etoposide moiety then exhibits multiphasic clearance from plasma with a terminal half-life of 6-8 hours [2].
The antineoplastic activity of this compound is mediated entirely through its conversion to etoposide, which functions as a topoisomerase II poison [1] [2]. Unlike DNA-intercalating topoisomerase II inhibitors, etoposide specifically stabilizes a transient intermediate in the topoisomerase II catalytic cycle known as the cleavable complex, wherein the enzyme is covalently linked to the 5'-ends of broken DNA strands [2]. This stabilization prevents DNA re-ligation, converting topoisomerase II from an essential DNA metabolic enzyme into a potent cellular toxin that generates persistent DNA double-strand breaks [1]. The accumulation of irreversible DNA damage triggers apoptotic signaling pathways, ultimately leading to cell death, particularly in rapidly proliferating cells [1]. Etoposide exhibits cell cycle specificity, with maximal cytotoxicity occurring during the late S and G2 phases when topoisomerase II expression is highest and DNA replication is most vulnerable to strand breakage [1].
Figure 1: Mechanism of Action of this compound in Target Cells
The diagram illustrates the sequential process from administration of the prodrug to biological effects. Following intravenous administration, this compound undergoes rapid conversion to active etoposide, which stabilizes the topoisomerase II-DNA complex, leading to DNA damage and ultimately cell death.
This compound is supplied as a lyophilized powder in single-dose vials containing 113.6 mg of this compound, equivalent to 100 mg of etoposide [2] [7]. Reconstitution should be performed under aseptic conditions using sterile water for injection, 5% dextrose injection, or 0.9% sodium chloride injection [8]. The resulting solution contains 20 mg etoposide per mL when reconstituted with 5 mL of diluent, or 10 mg etoposide per mL when reconstituted with 10 mL of diluent [8]. The reconstituted solution is stable for 24 hours at room temperature or under refrigeration [2]. For administration, the reconstituted solution may be given without further dilution or additionally diluted in 5% dextrose or 0.9% sodium chloride to concentrations as low as 0.1 mg etoposide per mL [8].
Table 2: Dosing Protocols for this compound in Transplantation Settings
| Clinical Context | Dosing Regimen | Administration | Special Considerations |
|---|---|---|---|
| CEM Regimen (Lymphoma/Neuroblastoma) | Component of combination therapy; specific dosing per institutional protocols [4] | IV infusion over 5-210 minutes [8] [2] | Part of cryopreservation-free approach; monitor for hematologic toxicity |
| Stem Cell Mobilization (Multiple Myeloma) | Single-dose 375 mg/m² etoposide + G-CSF [6] | Outpatient administration possible [6] | 96.9% adequate harvest rate; monitor blood counts during mobilization |
| General ASCT Conditioning | Varies by protocol; often 100 mg/m²/day for 3-5 days [7] | Slow IV infusion; minimum 30-60 minutes [8] | Adjust based on regimen intensity and combination agents |
| Renal Impairment | Reduce dose by >25% if serum creatinine >130 μmol/L [2] | Standard infusion | Monitor drug exposure and hematologic toxicity |
This compound offers administration flexibility compared to conventional etoposide. While etoposide requires slow IV infusion over at least 30-60 minutes to prevent hypotensive reactions, this compound can be administered safely over 5-10 minutes without increased risk of hypotension [2]. This shorter administration time provides significant practical advantages in clinical settings, reducing nursing time and enhancing patient convenience. For ASCT conditioning, this compound is typically administered once daily for several consecutive days, with the exact duration and dosage dependent on the specific protocol and combination agents used [7].
The toxicity profile of this compound mirrors that of conventional etoposide, with myelosuppression representing the principal dose-limiting toxicity [2] [7]. However, the improved solubility and reduced vehicle composition may mitigate certain adverse effects associated with the formulation of conventional etoposide.
Neutropenia and thrombocytopenia represent the most significant hematologic toxicities, with severity dependent on dose intensity and combination with other myelosuppressive agents [2]. In the context of ASCT conditioning, where this compound is typically combined with other cytotoxic drugs, profound myelosuppression is expected and necessitates stem cell rescue [5]. Monitoring complete blood counts with differential is essential throughout treatment, with nadirs typically occurring 7-14 days after administration [7]. The duration of severe myelosuppression may be influenced by the specific conditioning regimen, as evidenced by faster hematologic recovery observed with the CEM regimen (8.5 days for neutrophils) compared to BeEAM (14.5 days) in lymphoma patients undergoing ASCT [5].
Gastrointestinal side effects, including nausea, vomiting, and stomatitis, occur frequently but are generally manageable with supportive care [2] [7]. Alopecia is common but typically reversible following treatment completion [2]. Hypersensitivity reactions, characterized by bronchospasm, tachycardia, or hypotension, occur in fewer than 2% of patients and may be related to residual formulation components [2]. Unlike conventional etoposide, this compound is not associated with significant infusion-related hypotension, allowing for more rapid administration [2]. An important long-term risk is the development of secondary acute myeloid leukemia, often characterized by 11q23 translocations involving the MLL gene, with an estimated incidence of 1-2% that increases with cumulative dose [2] [7]. This risk underscores the importance of limiting cumulative lifetime exposure when possible.
Understanding resistance mechanisms is crucial for optimizing this compound-containing regimens and identifying patients likely to benefit from treatment. Recent research has employed innovative screening approaches to identify genetic factors influencing therapeutic response.
A genome-wide CRISPR/Cas9 screen identified several novel genes modulating etoposide response in leukemic cells, including RAD54L2, PRKDC, and ZNF451 [9]. These genes, along with well-characterized mediators like TOP2A and ABCC1, represent potential biomarkers for predicting treatment resistance and novel targets for therapeutic intervention [9]. RAD54L2 plays roles in DNA damage repair and homologous recombination, representing a mechanism for bypassing etoposide-induced DNA damage [9]. PRKDC (DNA-dependent protein kinase catalytic subunit) is essential for non-homologous end joining DNA repair, enabling cells to survive etoposide-mediated DNA double-strand breaks [9]. ZNF451 functions as a SUMOylation regulator, potentially influencing DNA repair pathway choice and efficiency following topoisomerase II inhibition [9].
Figure 2: Major Molecular Mechanisms of Resistance to Etoposide Therapy
The diagram summarizes key pathways through which cancer cells develop resistance to etoposide, including enhanced drug efflux, target alteration, DNA repair enhancement, and signaling pathway modulation. These mechanisms represent potential biomarkers for treatment response and targets for combination therapies.
This compound represents an important therapeutic option in ASCT conditioning regimens, offering significant pharmaceutical advantages over conventional etoposide while maintaining equivalent antitumor efficacy. Its integration into established protocols like CEM demonstrates promising clinical outcomes, with recent evidence suggesting potential superiority over alternative regimens in specific lymphoma populations [5]. The drug's favorable solubility profile allows for more convenient administration without compromising therapeutic activity, making it particularly valuable in the complex multidrug combinations used in transplant settings.
Future directions for this compound in ASCT include optimization of dosing within novel combination regimens, development of predictive biomarkers to guide patient selection, and exploration of its potential in emerging transplantation indications. The ongoing challenge of treatment resistance underscores the need for continued research into mechanisms of etoposide sensitivity and strategies to circumvent resistance pathways. As the field of transplantation evolves, this compound is positioned to remain a cornerstone of conditioning regimens across multiple hematologic malignancies, with potential expanded applications in solid tumor transplantation approaches.
This compound is a water-soluble prodrug of etoposide that is rapidly and completely converted to the active parent drug, etoposide, in vivo by dephosphorylation [1] [2]. This conversion overcomes the low solubility of etoposide, allowing for more convenient and rapid intravenous administration without compromising the bioavailability or efficacy of the active compound [3]. The bioequivalence of this compound and etoposide has been firmly established in clinical studies, with no significant differences in the pharmacokinetic parameters of the active etoposide moiety [1].
Etoposide, the active metabolite of this compound, is a topoisomerase II inhibitor. Its primary mechanism involves stabilizing the transient DNA-topoisomerase II complex after the enzyme has created double-stranded DNA breaks, thereby preventing DNA re-ligation [4] [2]. This action results in the accumulation of DNA breaks, which triggers apoptotic cell death. Etoposide is cell cycle-specific, exerting its greatest effect during the late S and G2 phases [4].
The diagram below illustrates the conversion and mechanism of action of this compound:
Table: Pharmacokinetic Profile of Etoposide (Active Metabolite)
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability (Oral) | 50% (range 25-75%) [2] | High inter-patient variability |
| Time to Peak Plasma Concentration | 1-1.5 hours (oral) [2] | |
| Protein Binding | 97% [2] | Primarily albumin |
| Volume of Distribution | 18-29 L [2] | 7 L/m² [1] |
| Elimination Half-life | 4-11 hours [2] | Approximately 7 hours [1] |
| Total Body Clearance | 33-48 mL/min [2] | 17 mL/min/m² [1] |
| Primary Elimination Routes | Renal (40-56%) [2] | Hepatic metabolism and biliary excretion also significant |
This compound is bioequivalent to etoposide on a molar basis, with 100 mg of this compound equivalent to approximately 73.9 mg of etoposide (100 mg of this compound contains etoposide equivalent to 73.9 mg of etoposide). All dosages below are expressed in terms of etoposide equivalents [1].
Table: Additional Combination Chemotherapy Regimens
| Cancer Type | Regimen | Dosage | Cycle Duration | Evidence |
|---|---|---|---|---|
| High-Risk Gestational Trophoblastic Disease | EMA-CO [6] | 100 mg/m² IV on days 1 and 2 | 14-21 days | Cure rates of 70-90% in multiple studies |
| Acute Lymphocytic Leukemia (ALL) | With cyclophosphamide and clofarabine [6] | 100-150 mg/m² IV on days 1-5 | 21-28 days | Clinical studies show activity in relapsed/refractory ALL |
| Relapsed/Refractory ALL | With ifosfamide, carboplatin, rituximab [6] | 100 mg/m² IV on days 3, 4, and 5 | 21 days | Maximum of 3 cycles with colony-stimulating factor support |
This compound offers significant administration advantages over conventional etoposide due to its superior water solubility:
The bioequivalence of this compound and conventional etoposide was established in a randomized crossover study in 49 solid tumor patients [1]:
Etoposide is associated with treatment-related acute myeloid leukemia (t-AML) with characteristic 11q23 chromosomal translocations [4]. This risk appears to be schedule-dependent and higher with cumulative doses.
The workflow below outlines the key safety monitoring parameters and management strategies:
This compound represents a therapeutically equivalent yet more convenient alternative to conventional etoposide, with the advantage of rapid IV administration due to its enhanced water solubility. Its established role in combination chemotherapy protocols for SCLC, testicular cancer, and various other malignancies makes it a valuable agent in oncology practice. The drug's schedule-dependent efficacy and toxicity profile underscore the importance of adherence to established protocols and vigilant monitoring for optimal patient outcomes.
Etoposide phosphate is a water-soluble prodrug that is rapidly and completely converted to its active form, etoposide, in vivo [1] [2]. The table below summarizes the key dosing and administration parameters for high-dose this compound established in a phase I study [1].
| Parameter | Specification |
|---|---|
| Recommended Final Concentration | 0.1 to 0.4 mg/mL (as etoposide) in 0.9% Sodium Chloride or 5% Dextrose [3]. |
| 2-Day Infusion (MTD) | 1000 mg/m²/day (etoposide-equivalent) over 2 hours [1]. |
| 2-Day Infusion (DTL) | Mucositis [1]. |
| 4-Day Infusion (MTD) | 1400 mg/m²/day (etoposide-equivalent) over 4 hours [1]. |
| 4-Day Infusion (DTL) | Mucositis [1]. |
| Supportive Care | G-CSF (5 μg/kg/day) from day 3 until WBC ≥ 10,000/μL [1]. |
The foundational protocol for high-dose this compound was established in a phase I clinical trial [1]. The methodology is detailed below for replication and reference.
Successful administration of high-dose this compound requires strict adherence to safety and compatibility guidelines.
The following diagrams illustrate the activation pathway of this compound and the key steps in the patient administration protocol.
Diagram 1: Mechanism of Action of this compound. The water-soluble prodrug this compound is rapidly converted to etoposide, which inhibits topoisomerase II, leading to DNA damage and apoptosis [6] [8] [2].
Diagram 2: High-Dose Administration and Supportive Care Workflow. The protocol involves a 2-day infusion every 28 days, with mandatory supportive care and toxicity monitoring [1].
High-dose this compound is a viable and efficient option for intensive chemotherapy regimens. Its key advantage is improved water solubility, allowing for rapid infusion in modest fluid volumes [1]. The critical takeaways for protocol design are:
Etoposide phosphate, a water-soluble prodrug of etoposide, is rapidly and completely converted to the active moiety etoposide in vivo. Its high solubility offers significant advantages for prolonged intravenous infusion, facilitating flexible dosing regimens and precise pharmacokinetic control. Continuous infusion of etoposide, typically over 5 to 15 days, aims to maintain a constant plasma concentration within the therapeutic window, potentially enhancing efficacy while managing hematologic toxicity. The integration of therapeutic drug monitoring allows for real-time dose adjustments to achieve target exposure, reducing interpatient variability.
The primary rationale for using continuous infusion this compound is to extend the time of tumor cell exposure to the active drug, which is particularly relevant given the cell cycle-specific mechanism of action of etoposide.
A solid pharmacokinetic foundation supports the use of this compound as a proxy for etoposide in infusion protocols.
The following protocol ensures drug integrity and patient safety [8] [3] [9]:
This protocol is adapted from published Phase I/II studies [1] [2].
Objective: To administer a continuous infusion of this compound while maintaining a pre-defined target steady-state plasma concentration of etoposide to minimize interpatient pharmacokinetic variability.
Materials:
Workflow: The following diagram illustrates the adaptive dosing process with therapeutic drug monitoring.
Procedure:
k_0,new = k_0,old * (C_target / C_ss)
where k_0,old is the current infusion rate.The table below summarizes key parameters from clinical studies of continuous infusion this compound.
Table 1: Clinical Study Parameters for Continuous Infusion this compound
| Parameter | 5-Day Infusion (Standard) | 15-Day Infusion (Prolonged) | 5-Day Infusion with Carboplatin |
|---|---|---|---|
| Target Etoposide Concentration | 3 µg/mL [1] | 1 µg/mL [1] | 1 µg/mL & 2 µg/mL [2] |
| Typical this compound Dose (mg/m²/day) | Not specified (dose titrated to target) [1] | Not specified (dose titrated to target) [1] | 15-68 mg (for 1 µg/mL target); 41-114 mg (for 2 µg/mL target) [2] |
| Objective Response Rate (ORR) | 58% (7/12 evaluable pts) [1] | 14% (2/14 evaluable pts) [1] | 50% (3/6 evaluable pts; 2 CR, 1 PR) [2] |
| Hematologic Toxicity (Grade 3/4, Cycle 1) | 50% (6/12 patients) [1] | 0% (0/14 patients) [1] | Predictable; required 4-week cycle in some [2] |
| Key Finding | Higher activity but greater myelosuppression [1] | Low activity suggests sub-therapeutic target [1] | TDM halved interpatient PK variability [2] |
CR = Complete Response; PR = Partial Response; pts = patients; PK = Pharmacokinetic.
Continuous infusion of this compound, particularly when guided by therapeutic drug monitoring, represents a sophisticated chemotherapeutic strategy. It allows researchers and clinicians to move beyond fixed body-surface-area dosing to a personalized approach that controls for pharmacokinetic variability. This method has demonstrated feasibility in clinical trials, showing that target concentrations can be reliably achieved and are correlated with predictable toxicities. Future work should focus on refining optimal target concentrations for different tumor types and integrating this approach with other targeted therapies.
Small cell lung cancer (SCLC) represents approximately 15% of all lung cancer cases and is characterized by aggressive clinical behavior with rapid proliferation and early metastatic spread. The dismal prognosis for SCLC patients, with less than 7% surviving 5 years post-diagnosis, underscores the critical need for effective therapeutic strategies. [1] SCLC is molecularly defined by near-universal inactivation of two critical tumor suppressor genes, TP53 and RB1, which contributes to its malignant phenotype and therapeutic challenges. [1] For decades, the standard first-line treatment for both limited-stage and extensive-stage SCLC has centered on platinum-based chemotherapy combined with etoposide, forming the cornerstone of management for this devastating disease. [2] [1]
Etoposide phosphate is a water-soluble prodrug that is rapidly and completely converted to active etoposide in vivo, addressing the poor water solubility limitations of the parent compound. [3] [4] This conversion occurs via enzymatic dephosphorylation, primarily in alkaline phosphatases, resulting in the formation of the active moiety, etoposide. [3] The structural modification to create the phosphate prodrug enables easier administration with reduced infusion volumes and times while maintaining the potent antineoplastic activity of etoposide against SCLC. [3] Since its development, this compound has become an integral component of SCLC treatment regimens, particularly valuable in high-dose therapy settings and when intravenous administration is preferred. [3]
This compound exerts its cytotoxic effects through its active form, etoposide, which functions as a potent inhibitor of DNA topoisomerase II (TopoII), an essential nuclear enzyme that regulates DNA topology during replication and transcription. [5] [6] TopoII normally catalyzes the transient cleavage of both DNA strands, allowing passage of another DNA segment through the break, followed by resealing of the double-strand break. [5] Etoposide specifically stabilizes the covalent intermediate—known as the cleavable complex—between TopoII and DNA, effectively preventing the relegation step of the catalytic cycle. [5] [6] This inhibition results in the accumulation of double-strand DNA breaks that cannot be properly repaired, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. [5] [6]
The cytotoxicity of etoposide is cell cycle-dependent, with maximal activity occurring during the S and G2 phases when TopoII expression is highest. [4] [6] Mammalian cells express two TopoII isoforms: TopoIIα and TopoIIβ. The TopoIIα isoform is predominantly expressed in proliferating cells and is considered the primary target for etoposide's antineoplastic activity, while TopoIIβ, expressed in both proliferating and quiescent cells, may contribute to treatment-related toxicities, including the development of secondary malignancies. [5] Research indicates that etoposide-induced DNA sequence rearrangements and double-strand breaks are primarily TopoIIβ-dependent, whereas the cytotoxic effects in tumor cells are mainly mediated through TopoIIα. [5]
Beyond its primary mechanism of inducing DNA damage, etoposide activates multiple cell death pathways in SCLC cells. The principal mechanism of etoposide-induced cell death is apoptosis, initiated by the DNA damage response system. [6] However, emerging evidence indicates that etoposide can also trigger alternative cell death modalities, including necroptosis (regulated necrosis), ferroptosis (iron-dependent cell death), and immunogenic cell death that stimulates antitumor immunity. [6] The specific death pathway activated depends on cellular context, genetic background, and microenvironmental factors.
The molecular characterization of SCLC has revealed distinct subtypes based on transcription factor expression: SCLC-A (ASCL1-driven), SCLC-N (NEUROD1-driven), SCLC-P (POU2F3-driven), and SCLC-Y (YAP1-driven). [1] These subtypes demonstrate differential responses to chemotherapeutic agents, including etoposide, though the precise mechanisms underlying these variations are still under investigation. The universal inactivation of TP53 and RB1 in SCLC creates a dependency on alternative survival pathways that can be exploited therapeutically in combination with etoposide-based regimens. [1]
The development of drug resistance remains a significant challenge in SCLC treatment. Resistance to etoposide can occur through multiple mechanisms, including:
Table 1: Key Resistance Mechanisms to Etoposide in SCLC
| Resistance Mechanism | Molecular Basis | Clinical Impact |
|---|---|---|
| Reduced TopoII Expression | Decreased target enzyme levels | Decreased DNA break formation |
| ABC Transporter Overexpression | Enhanced drug efflux via P-glycoprotein | Reduced intracellular drug accumulation |
| Enhanced DNA Repair | Increased repair of double-strand breaks | Reduced apoptosis induction |
| MDM2 Polymorphisms | SNP309 leads to increased TopoII degradation | 10-fold resistance in homozygous cells [5] |
| Altered Drug Metabolism | CYP3A4 and UGT1A1 polymorphisms | Variable drug exposure and clearance |
This compound offers superior solubility compared to etoposide, allowing for more convenient administration with modest fluid volumes (250-400 mL) and shorter infusion times (2-4 hours). [3] Following intravenous administration, this compound undergoes rapid conversion to active etoposide via enzymatic dephosphorylation, with complete conversion observed within minutes of administration. [3] The pharmacokinetics of the resulting etoposide follow a biphasic pattern, with a distribution half-life of approximately 1.5 hours and an elimination half-life ranging from 4 to 11 hours. [8] Etoposide demonstrates high protein binding (97%), primarily to albumin, and has a volume of distribution at steady state between 18-29 L. [8]
The clearance of etoposide occurs through both renal and nonrenal mechanisms, with 40-56% of the dose excreted unchanged in urine and the remainder eliminated via hepatic metabolism and biliary excretion. [8] The total body clearance ranges from 33 to 48 mL/min, with renal clearance accounting for approximately 7-10 mL/min/m². [8] Importantly, etoposide exhibits dose-linear pharmacokinetics at conventional doses, though this linearity may be lost at higher doses due to saturation of clearance mechanisms. [7]
Table 2: Comparative Pharmacokinetics of Etoposide Formulations
| Parameter | Intravenous this compound | Oral Etoposide |
|---|---|---|
| Bioavailability | 100% (after conversion to etoposide) | 50% (range 30-75%) [7] |
| Time to Peak Concentration | End of infusion | 1-1.5 hours [8] |
| Linearity | Maintained at higher doses | Dose-dependent, nonlinear above 200mg [7] |
| Interpatient Variability | Low to moderate | High (CV 22.6-34.8%) [7] |
| Influencing Factors | Renal/hepatic function | Transporter expression, food interactions, GI motility |
For oral etoposide, absorption limitations present significant clinical challenges. The mean bioavailability is approximately 50% but demonstrates considerable inter-individual variability (range 25-75%). [7] This variability is influenced by several factors, including ABC transporter expression (particularly P-glycoprotein) in the intestinal epithelium, food interactions, and genetic polymorphisms in metabolizing enzymes such as CYP3A4 and UGT1A1. [7] The incomplete and variable absorption complicates dosing predictability, with some patients experiencing subtherapeutic exposure while others develop excessive toxicity. [7]
Renal impairment significantly affects etoposide clearance, necessitating dose adjustments. Recommendations include reducing the dose by 25% for creatinine clearance between 15-50 mL/min and by 50% for clearance below 15 mL/min or in patients undergoing dialysis. [4] Elderly patients may experience reduced drug clearance and increased susceptibility to adverse effects, particularly myelosuppression, requiring careful monitoring. [9] Additionally, patients with low serum albumin concentrations may experience enhanced toxicity due to altered protein binding and increased free drug concentrations. [4] [9]
The current standard first-line treatment for extensive-stage SCLC combines platinum-based agents (cisplatin or carboplatin) with etoposide, now enhanced through the addition of immune checkpoint inhibitors. [2] According to recent NCCN Guidelines updates, the preferred regimens for extensive-stage SCLC include platinum plus etoposide in combination with either atezolizumab or durvalumab. [2] This combination represents a significant advancement in SCLC management, demonstrating improved outcomes compared to chemotherapy alone.
The typical administration protocol for this compound in this setting consists of:
Treatment is generally continued for 4-6 cycles, followed by maintenance immunotherapy in responding patients. [2] The carboplatin/etoposide combination demonstrates a more favorable toxicity profile compared to cisplatin/etoposide and is generally better tolerated, particularly in elderly patients and those with comorbidities. [4]
This compound offers administrative advantages over etoposide due to its superior water solubility, enabling more rapid infusion with minimal fluid volumes. [3] The recommended administration protocol includes:
For high-dose regimens, such as those used in transplant protocols, studies have established that the maximum tolerated dose of this compound is 1000 mg/m²/day for 2 days with a 2-hour infusion schedule, with dose-limiting mucositis observed at higher doses. [3] Extending the infusion time to 4 hours permits administration of up to 1400 mg/m²/day, a 40% increase in tolerated dosage. [3]
For patients with relapsed or refractory SCLC, several options exist, including rechallenge with platinum/etoposide for sensitive relapses occurring more than 6 months after initial treatment. [2] Recent additions to the NCCN Guidelines include novel agents such as tarlatamab-dlle, a bispecific T-cell engager antibody, as subsequent therapy options. [2] Topotecan, another topoisomerase I inhibitor, remains a standard option for relapsed disease, though its use is limited by significant hematologic toxicity.
The landscape of SCLC treatment continues to evolve, with ongoing clinical trials investigating various novel combinations including PARP inhibitors with etoposide, antibody-drug conjugates, and other targeted approaches aimed at overcoming resistance mechanisms and improving long-term outcomes. [1] [6]
To evaluate the efficacy of this compound in laboratory models, standardized in vitro protocols have been established using SCLC cell lines. The following methodology provides a comprehensive assessment of compound activity:
This experimental approach allows for comprehensive dose-response characterization and preliminary investigation of mechanism of action. Additional mechanistic studies may include assessment of cell cycle distribution via propidium iodide staining and flow cytometry, with etoposide expected to induce G2/M arrest. [6]
Animal models provide critical preclinical data on the efficacy and safety of this compound before clinical application. The following protocol outlines a standard xenograft study:
This protocol enables evaluation of key efficacy parameters, including tumor growth inhibition, time to progression, and overall tolerability profile. The maximum tolerated dose established in phase I studies for this compound was 1000 mg/m²/day for 2 days with a 2-hour infusion schedule, with dose-limiting mucositis observed at higher doses. [3]
Diagram 1: Molecular Mechanism of this compound Action in SCLC Cells. This diagram illustrates the sequential process from administration to induction of cell death, highlighting key biochemical steps.
The limited efficacy of single-agent etoposide in achieving long-term disease control has spurred investigation into rational combination strategies. Recent research focuses on integrating etoposide with targeted agents and immunotherapies to overcome resistance mechanisms and improve outcomes. Promising approaches include:
These combination strategies aim to leverage the DNA-damaging effects of etoposide while simultaneously targeting complementary pathways to enhance overall antitumor activity and overcome resistance mechanisms. [6]
The future optimization of etoposide-based therapy in SCLC lies in the development of predictive biomarkers to guide patient selection and therapy personalization. Current investigations focus on:
Advancements in these areas hold promise for moving beyond the current one-size-fits-all approach to etoposide therapy in SCLC, enabling more precise patient selection and individualized dosing strategies. [6]
This compound remains a fundamental component of SCLC treatment regimens decades after its initial development, a testament to its consistent efficacy against this aggressive malignancy. The drug's well-characterized mechanism of action, targeting topoisomerase II to induce lethal DNA damage in rapidly dividing cancer cells, provides a solid scientific rationale for its application in SCLC, a tumor characterized by high proliferative rates. [5] [6] While challenges persist, particularly regarding drug resistance and toxicity management, the ongoing integration of etoposide with novel therapeutic classes, including immunotherapy and targeted agents, continues to advance the field and offer renewed hope for SCLC patients. [2] [6]
The future clinical development of this compound will likely focus on optimizing combination strategies with emerging therapies, developing reliable predictive biomarkers for patient selection, and refining dosing schedules to maximize therapeutic index. [6] Additionally, continued investigation into the molecular determinants of sensitivity and resistance may uncover new opportunities for drug combinations that exploit the DNA damage induced by etoposide. As the understanding of SCLC biology evolves, so too will the applications of this established chemotherapeutic agent in increasingly sophisticated and effective treatment paradigms. [1] [6]
Etoposide Phosphate at a Glance
This compound is a water-soluble prodrug that is rapidly and completely converted to its active form, etoposide, in vivo [1] [2] [3]. Doses in clinical protocols are expressed in terms of etoposide; 113.6 mg of this compound is equivalent to 100 mg of etoposide [4] [5].
Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and cell division. By stabilizing a transient complex between topoisomerase II and DNA, etoposide prevents DNA re-ligation, leading to accumulated double-strand breaks and apoptosis [1] [6] [2]. This action is most effective in the late S and G2 phases of the cell cycle [7] [3].
Table 1: Key Drug Characteristics
| Attribute | Description |
|---|---|
| Drug Class | Topoisomerase II Inhibitor [1] [6] |
| Chemical Formula | C₂₉H₃₂O₁₅P [3] |
| Brand Names | Etopophos [4] [6] |
| Approved Indications | Testicular Cancer, Small Cell Lung Cancer [4] [1] |
| Common Off-Label Uses | Lymphomas, Leukemias, Ovarian Germ Cell Tumors, Kaposi's Sarcoma [4] [1] [6] |
Table 2: Standard BEP Regimen for Testicular Cancer [5]
| Drug | Dose | Route | Days of 21-Day Cycle |
|---|---|---|---|
| Bleomycin | 30,000 International Units | IV or IM | 1, 8, 15 |
| Etoposide (as phosphate) | 100 mg/m² | IV Infusion | 1 to 5 |
| Cisplatin | 20 mg/m² | IV Infusion | 1 to 5 |
The number of BEP cycles is determined by risk classification based on the International Germ Cell Cancer Collaborative Group (IGCCCG) consensus [5]:
The following diagram illustrates the mechanism by which this compound induces apoptosis in cancer cells.
Experimental Protocol for In Vitro Cytotoxicity Assay
This protocol can be used to assess the potency of this compound and its active metabolite, etoposide, in cancer cell lines.
Table 3: Pharmacokinetic and Safety Overview
| Parameter | Details |
|---|---|
| Administration | Intravenous infusion over 5-210 minutes [4]. Must be diluted prior to administration [4]. |
| Protein Binding | High (97%), primarily to albumin [6] [7]. Patients with low serum albumin may be at increased risk for toxicity [7]. |
| Metabolism | Hepatic, primarily via CYP450 3A4 O-demethylation, and by conjugation via UGT1A1 and GST enzymes [6] [7]. |
| Elimination | Biphasic; terminal half-life of 4-11 hours. Excreted in both urine (45-55% as unchanged drug) and feces [6] [7]. |
| Dose-Limiting Toxicity | Myelosuppression (Leukopenia, Neutropenia, Thrombocytopenia). Requires frequent blood count monitoring [4] [1] [7]. |
| Other Common Toxicities | Nausea, vomiting, alopecia, stomatitis [1] [3]. |
| Serious Risks | Hypersensitivity reactions (chills, fever, hypotension, bronchospasm); Secondary malignancies (treatment-related AML with 11q23 abnormalities) [4] [1] [7]. |
Dosage Adjustment Guidelines
Dosage must be individualized based on patient status and prior therapy [4]. The following adjustments are recommended:
This compound is an established and effective chemotherapeutic agent for testicular cancer, primarily used in the BEP combination regimen. Its well-defined mechanism as a topoisomerase II inhibitor and clear pharmacokinetic profile make it a reliable choice. However, careful management of its dose-limiting toxicities, particularly myelosuppression, and vigilance for the risk of secondary malignancies are paramount in both clinical and research settings.
Etoposide and its water-soluble prodrug etoposide phosphate are topoisomerase II inhibitors widely used in the treatment of various malignant conditions, including small-cell lung cancer, testicular cancer, leukemias, lymphomas, and pediatric solid tumors. [1] [2] These agents exert their antineoplastic effects primarily during the late S and G2 phases of the cell cycle by forming a ternary complex with DNA and topoisomerase II, leading to DNA strand breaks and apoptosis of malignant cells. [2] While generally well-tolerated, etoposide carries the risk of hypersensitivity reactions (HSRs), which can range from mild cutaneous symptoms to life-threatening anaphylaxis with cardiorespiratory arrest. [1] [3] The clinical significance of etoposide hypersensitivity lies in the therapeutic dilemma it creates: discontinuing a potentially critical component of curative chemotherapy versus risking severe adverse reactions with rechallenge.
The pathophysiological mechanisms underlying etoposide hypersensitivity reactions remain incompletely elucidated. Two primary hypotheses have emerged from the literature: one implicates the active drug compound itself in triggering IgE-mediated or non-IgE-mediated mast cell degranulation, while the other suggests the solvent vehicles (particularly polysorbate 80 in intravenous etoposide) as the causative agents through direct histamine release. [1] [4] [5] This distinction has important clinical implications, as reactions attributed solely to the solvent may be circumvented by switching to this compound (which does not contain polysorbate 80) or oral etoposide, whereas reactions to the active compound necessitate more complex management strategies. [5] [6] Supporting the solvent hypothesis is the observation that oral etoposide formulations, which lack polysorbate 80, have not been associated with hypersensitivity reactions. [5]
The reported incidence of etoposide hypersensitivity varies considerably across the literature, influenced by factors such as patient population, infusion protocols, and clinical setting. The following table summarizes key incidence data from clinical studies:
Table 1: Reported Incidence of Etoposide Hypersensitivity Reactions
| Population | Reported Incidence | Severity Distribution | Key References |
|---|---|---|---|
| General population (per SmPC) | 1-3% | Not specified | [6] |
| Pediatric patients | 10.8% (23/213 patients) | Grade I: 3/23, Grade II: 20/23 | [6] |
| Pediatric leukemia patients | Up to 33% | Not specified | [1] [6] |
| All patients (anaphylaxis) | 0.7% | Life-threatening | [1] |
| Patients receiving this compound | Rare, but documented | Severe reactions possible | [1] [6] |
This variability in reported incidence reflects differences in methodological approaches and potential underreporting of mild to moderate reactions, particularly in adult populations. [6] Notably, pediatric populations appear to demonstrate higher incidence rates, though this may be influenced by more vigilant monitoring and reporting in specialized centers. [6]
Understanding risk factors for etoposide hypersensitivity is crucial for identifying high-risk patients who may benefit from preventive strategies. Current evidence suggests several potential risk factors:
Infusion-related factors: While the evidence is somewhat conflicting, some studies suggest that higher infusion rates and higher drug concentrations may increase the risk of HSRs. [6] [3] One pediatric study reported median infusion rates of 55 mg/h (range: 2-200 mg/h) and concentrations of 0.3 mg/mL (range: 0.2-0.5 mg/mL), but found no statistically significant association with HSRs. [6]
Prior hypersensitivity: Patients with a history of HSR to etoposide are at significant risk upon rechallenge, with the potential for more severe reactions with subsequent exposures. [1] [7]
Cumulative exposure: While etoposide HSRs can occur with first exposure, some evidence suggests that repeated treatments may increase sensitization risk, similar to the pattern observed with platinum agents. [7]
Pediatric population: Children appear to have a higher reported incidence of HSRs, though whether this represents true biological susceptibility or enhanced detection remains unclear. [6]
Vehicle sensitivity: Patients with known sensitivity to polysorbate 80 or other solvent components may be at increased risk for reactions to intravenous etoposide (but not necessarily to this compound). [5] [6]
Table 2: Clinical Features of Etoposide Hypersensitivity Reactions
| Reaction Feature | Characteristics | Typical Onset | Common Manifestations | |----------------------|---------------------|-------------------|----------------------------| | Timing | Most occur during or shortly after infusion | Within first 5-60 minutes of infusion | [5] [6] | | Mild-to-moderate reactions | Grade I-II | During infusion | Flushing, pruritus, cutaneous rash, nausea, cough, lip cyanosis | [6] | | Severe reactions | Grade III-IV or anaphylaxis | Within minutes of initiation | Dyspnea, bronchospasm, hypotension, tachycardia, cardiorespiratory arrest | [1] [3] | | Delayed reactions | Rarely reported | Several hours post-infusion | Limited documentation in literature | [5] |
The role of premedication in preventing etoposide hypersensitivity reactions remains a subject of ongoing debate and institutional variability. Unlike taxane-based chemotherapy, for which premedication protocols are well-established and widely implemented, evidence supporting routine premedication for etoposide is more limited and derived primarily from retrospective analyses and clinical experience rather than randomized controlled trials. [8] [7] The mechanistic rationale for premedication rests on the premise that corticosteroids and antihistamines can mitigate mast cell degranulation and the inflammatory cascade responsible for hypersensitivity manifestations, regardless of whether the trigger is the active compound or the solvent vehicle. [6] [7]
Several clinical observations inform the current approach to premedication. A notable case series demonstrated successful administration of this compound without premedication in a patient who had experienced a severe hypersensitivity reaction to conventional etoposide, suggesting that premedication may not be absolutely necessary when the offending solvent is eliminated. [5] However, the same report initially employed premedication with hydrocortisone and promethazine during the first two doses as a precautionary measure. [5] This highlights the prudent clinical approach of initiating premedication when uncertainty exists about the etiology of a previous reaction, with subsequent reevaluation once tolerance has been established. In pediatric practice, where etoposide hypersensitivity appears more prevalent, many centers have adopted routine premedication protocols, particularly for patients with prior reactions or identified risk factors. [6]
Based on available literature and clinical experience, the following premedication protocols are proposed for patients receiving etoposide or this compound:
Standard premedication for patients with no prior HSR:
Premedication for patients with prior mild-to-moderate HSR:
Management after established tolerance:
It is important to note that premedication reduces but does not eliminate the risk of hypersensitivity reactions, and vigilant monitoring during infusion remains imperative for all patients. [8] [7]
The following diagram illustrates the recommended clinical decision pathway for managing patients with suspected etoposide hypersensitivity, incorporating premedication strategies and alternative approaches:
Figure 1: Clinical Decision Pathway for Etoposide Hypersensitivity Management
For researchers and clinicians designing clinical trials or institutional protocols, the following table summarizes the complete spectrum of management options for etoposide hypersensitivity:
Table 3: Comprehensive Management Strategies for Etoposide Hypersensitivity
| Strategy | Mechanism of Action | Protocol Details | Evidence Level | Advantages | Limitations |
|---|---|---|---|---|---|
| Premedication | Suppresses inflammatory mediator release | Corticosteroids + H1/H2 antagonists 30-60 min pre-infusion | Moderate (retrospective studies) | Simple, inexpensive | Incomplete protection |
| Infusion Rate Reduction | Decreases rate of allergen exposure | Reduce rate by 50-75%; extend infusion duration | Limited case reports | Simple modification | Prolonged administration time |
| This compound Substitution | Eliminates polysorbate 80 solvent | Direct 1:1 dose substitution | Moderate (case series) | Maintains efficacy | May not prevent drug-specific reactions |
| Oral Etoposide | Avoids intravenous solvents and vehicles | Equivalent total dose divided over 3-5 days | Limited case reports | Convenient outpatient administration | Different toxicity profile, bioavailability issues |
| Desensitization Protocols | Induces temporary tolerance | 12-16 step graded challenge over 4-12 hours | Strong (multiple case reports) | Allows continued use of effective agent | Resource intensive, requires specialized setting |
Skin testing may be considered to determine if a patient with a history of etoposide HSR is a candidate for this compound administration or desensitization. However, it should be noted that the utility and predictive value of skin testing for etoposide hypersensitivity have not been fully validated. [7]
Reagent Preparation:
Testing Procedure:
Interpretation Criteria:
Safety Considerations:
For patients with confirmed or suspected etoposide hypersensitivity who require continued treatment, desensitization protocols can induce temporary tolerance through controlled, graded exposure. The following 16-step protocol is adapted from a published successful desensitization in a patient who experienced cardiorespiratory arrest following this compound administration: [1]
Table 4: 16-Step Desensitization Protocol for Etoposide Hypersensitivity
| Step | Solution Concentration (mg/mL) | Infusion Rate (mL/h) | Administered Dose (mg) | Cumulative Dose (mg) | Time per Step (min) |
|---|---|---|---|---|---|
| 1 | 0.001 | 6 | 0.0015 | 0.0015 | 15 |
| 2 | 0.001 | 12 | 0.003 | 0.005 | 15 |
| 3 | 0.001 | 25 | 0.006 | 0.01 | 15 |
| 4 | 0.001 | 50 | 0.012 | 0.02 | 15 |
| 5 | 0.01 | 10 | 0.025 | 0.05 | 15 |
| 6 | 0.01 | 20 | 0.05 | 0.1 | 15 |
| 7 | 0.01 | 40 | 0.1 | 0.2 | 15 |
| 8 | 0.01 | 80 | 0.2 | 0.4 | 15 |
| 9 | 0.1 | 15 | 0.4 | 0.8 | 15 |
| 10 | 0.1 | 30 | 0.8 | 1.5 | 15 |
| 11 | 0.1 | 60 | 1.5 | 3.0 | 15 |
| 12 | 0.1 | 120 | 3.0 | 6.0 | 15 |
| 13 | 0.4 | 60 | 6.0 | 12.0 | 15 |
| 14 | 0.4 | 120 | 12.0 | 25.0 | 15 |
| 15 | 0.4 | 63 | 25.0 | 50.0 | 60 |
| 16 | 0.4 | 125 | 50.0 | 100.0 | 60 |
Protocol Implementation Notes:
The following diagram illustrates the stepwise progression through the desensitization protocol, showing the sequential administration of increasing concentrations and volumes:
Figure 2: Desensitization Protocol Workflow with Sequential Concentration Escalation
Despite advances in understanding and managing etoposide hypersensitivity, significant research gaps remain that merit investigation by the scientific community. First, the pathophysiological mechanisms underlying these reactions require further elucidation through well-designed studies incorporating serial tryptase measurements, specific IgE assays, and basophil activation tests. [1] Such mechanistic insights would facilitate the development of more targeted preventive strategies and reliable diagnostic tests. Second, the optimal premedication regimen for high-risk patients has not been established through comparative trials, leading to substantial institutional variability in practice. [6] [7] A prospective, randomized study comparing different premedication approaches would provide valuable evidence to guide clinical practice.
Additional research priorities include validating standardized skin testing protocols with determination of their predictive value for both etoposide and this compound. [7] Furthermore, the genetic predispositions to etoposide hypersensitivity remain largely unexplored, representing an opportunity for pharmacogenomic investigations that could identify biomarkers for risk stratification. [6] From a methodological perspective, development of in vitro models of etoposide-induced mast cell degranulation could provide valuable screening tools while avoiding patient risk. Finally, the long-term outcomes of various management strategies—including premedication, desensitization, and formulation switching—require systematic documentation to establish evidence-based algorithms for clinical decision-making.
This compound hypersensitivity represents a clinically significant challenge in oncology practice, particularly for patients with malignancies where etoposide constitutes an essential component of curative therapy. The application notes and protocols presented herein synthesize current evidence regarding incidence, risk factors, preventive strategies, and management approaches. Premedication with corticosteroids and antihistamines represents a reasonable preventive measure for high-risk patients, though it does not eliminate the need for vigilant monitoring during infusion. For patients with established hypersensitivity, several strategies exist—including formulation switching, dose modification, and formal desensitization protocols—that can potentially enable continued administration of this critical chemotherapeutic agent. Further research is needed to optimize these approaches and better understand the underlying mechanisms of hypersensitivity reactions to etoposide compounds.
| Strategy | Mechanism / Rationale | Key Evidence / Outcomes | Considerations for Application |
|---|---|---|---|
| Premedication & Infusion Rate Reduction | Uses antihistamines and corticosteroids to mitigate reactions; slower infusion reduces exposure rate [1]. | Effective for managing mild to moderate (Grade I-II) reactions; all reactions resolved with medication and slower infusion [1]. | First-line for mild-moderate reactions. Premedication regimen can often be weaned after initial tolerance is established [2]. |
| Switch to Etoposide Phosphate | This compound is a water-soluble prodrug that avoids polysorbate 80 solvent, a suspected trigger for IgE-mediated reactions [2] [3]. | Multiple case reports show successful administration after etoposide hypersensitivity, even in patients with prior life-threatening reactions [2] [3]. | Consider when the solvent is the suspected culprit. Requires equivalent dosing to etoposide. Note: rare cases of this compound hypersensitivity exist [4]. |
| Desensitization Protocols | A controlled, gradual reintroduction of the drug induces temporary tolerance [4]. | Successful in cases of severe anaphylaxis, including after cardiac arrest, using extended (e.g., 16-step) protocols [4]. | Reserved for severe reactions when no alternatives exist. Protocol must be individualized based on reaction severity. Tolerance is temporary, requiring repetition each cycle [4]. |
| Use of Oral Etoposide | The oral formulation contains different excipients (no polysorbate 80), potentially avoiding solvent-related reactions [2] [1]. | No documented hypersensitivity reactions to oral etoposide, supporting the solvent hypothesis [2]. | Limited by bioavailability and potential variability in absorption compared to IV administration. Clinical data in curative settings may be limited [3]. |
The reported incidence of hypersensitivity reactions (HSRs) to etoposide and this compound varies, which is crucial for risk assessment in clinical trial design and patient monitoring.
| Population / Drug | Reported Incidence of HSRs | Common Clinical Manifestations | Key Risk Factors / Notes |
|---|---|---|---|
| IV Etoposide (Adults) | 1% - 3% according to SmPC; up to 33% in some pediatric studies [2] [1]. | Flushing, rash, pruritus, dyspnea, chest tightness, bronchospasm, hypotension [2] [1]. | Reactions often occur within first 5-60 minutes of the first infusion. No consistent patient risk factors identified [2]. |
| IV Etoposide (Pediatrics) | 10.8% in one retrospective study; other studies report up to 51% [1]. | Lip cyanosis, pruritus, flushing, rash, cough, nausea [1]. | Higher incidence may be linked to faster infusion rates [1]. |
| This compound | Approximately 0.7%-6%; anaphylaxis incidence ~0.7% [4]. | Similar to etoposide; can range from rash to life-threatening anaphylaxis and cardiac arrest [4]. | Critical Safety Finding: One study reported a significant increase in HSRs after implementing in-line filters [5]. |
For researchers requiring a definitive method to re-administer the offending drug after a severe reaction, a desensitization protocol is used. The following 16-step protocol has been successfully implemented in a patient who experienced cardiac arrest following an this compound infusion [4].
The process involves preparing four solutions of increasing concentration and administering them sequentially. The following workflow outlines the procedure and escalation logic.
Protocol Table [4]:
| Step | Solution Concentration (mg/mL) | Infusion Rate (mL/h) | Administered Dose (mg) | Cumulative Dose (mg) | Time per Step (min) |
|---|---|---|---|---|---|
| 1 | 0.001 | 6 | 0.0015 | 0.0015 | 15 |
| 2 | 0.001 | 12 | 0.003 | 0.005 | 15 |
| 3 | 0.001 | 25 | 0.006 | 0.01 | 15 |
| 4 | 0.001 | 50 | 0.012 | 0.02 | 15 |
| 5 | 0.01 | 10 | 0.025 | 0.05 | 15 |
| 6 | 0.01 | 20 | 0.05 | 0.1 | 15 |
| 7 | 0.01 | 40 | 0.1 | 0.2 | 15 |
| 8 | 0.01 | 80 | 0.2 | 0.4 | 15 |
| 9 | 0.1 | 15 | 0.4 | 0.8 | 15 |
| 10 | 0.1 | 30 | 0.8 | 1.5 | 15 |
| 11 | 0.1 | 60 | 1.5 | 3 | 15 |
| 12 | 0.1 | 120 | 3 | 6 | 15 |
| 13 | 0.4 | 60 | 6 | 12 | 15 |
| 14 | 0.4 | 120 | 12 | 25 | 15 |
| 15 | 0.4 | 63 | 25 | 50 | 60 |
| 16 | 0.4 | 125 | 50 | 100 | 60 |
Key Protocol Notes:
| Question | Answer & Troubleshooting Guide |
|---|---|
| What is the primary advantage of etoposide phosphate over etoposide? | This compound is a water-soluble prodrug that rapidly converts to active etoposide in vivo. It avoids the solubility challenges of etoposide, which requires formulation with organic solvents and surfactants [1] [2]. |
| What are the stability recommendations for diluted IV solutions? | Chemical and physical stability depends on concentration, diluent, and storage temperature. Using 5% glucose (G5%) is preferred over 0.9% sodium chloride (0.9% NaCl) to reduce precipitation risk [3]. |
| How can I improve oral bioavailability of etoposide? | Vitamin E TPGS (TPGS) is a highly effective excipient that simultaneously enhances solubility and inhibits intestinal P-glycoprotein (P-gp) efflux pumps, significantly improving bioavailability [4]. |
For researchers developing novel oral formulations, the choice of solubility-enabling excipient is critical due to the solubility-permeability interplay [4].
This protocol is based on methods used to evaluate different formulation approaches for oral etoposide delivery [4].
This protocol outlines the creation and key quality tests for etoposide-loaded Solid Lipid Nanoparticles [5].
The following diagram illustrates the logical process for selecting and evaluating formulation strategies based on your administration route and research goals.
For ready-to-administer IV solutions, stability is highly dependent on preparation conditions. The table below summarizes extended stability data beyond manufacturer recommendations [3].
| Concentration (mg/mL) | Diluent | Storage Temperature | Stability Duration | Key Considerations |
|---|---|---|---|---|
| 0.38 - 1.26 | 5% Glucose (G5%) | 25°C | 61 days | Recommended for long storage; use in-line micro-filter as precaution [3]. |
| 1.75 | 5% Glucose (G5%) | 25°C | 28 days | Suitable for high-dose/fluid-restriction; monitor for precipitation [3]. |
| 0.38 - 1.75 | 0.9% NaCl | 25°C | Less Stable | Higher risk of precipitation; not recommended over 5% glucose [3]. |
| Any | 0.9% NaCl or G5% | 2°C to 8°C | Increased Risk | Storage in refrigerator increases precipitation risk; avoid [3]. |
Etoposide phosphate, a water-soluble prodrug of etoposide, is rapidly converted to the active compound etoposide *in vivo. Its primary mechanism of action and associated toxicities are linked to its inhibition of DNA topoisomerase II (TopoII) [1] [2].
The table below summarizes the core mechanisms and research-driven strategies to mitigate toxicity.
| Toxicity Mechanism / Type | Proposed Reduction Strategy | Key Research Support / Rationale |
|---|---|---|
| TopoIIα Inhibition (Therapeutic effect) | N/A (Primary drug mechanism) | Induces DNA double-strand breaks in rapidly dividing cells [1] [2]. |
| TopoIIβ Inhibition (Off-target toxicity) | Develop isoform-specific TopoIIα inhibitors [1]. | TopoIIβ inhibition in quiescent cells linked to off-target effects (e.g., cardiotoxicity) and secondary malignancies [1]. |
| Hypersensitivity Reactions (HSRs) | Implement a multi-step desensitization protocol [3]. | Manages IgE-mediated and non-IgE-mediated HSRs by inducing a temporary state of tolerance [3]. |
| Vehicle-Related Toxicity | Use This compound instead of etoposide [4]. | This compound is water-soluble and does not contain polysorbate-80, which is linked to severe hypersensitivity in animals [4]. |
| Administration & Compatibility Issues | Adhere to Y-site compatibility guidelines; avoid simultaneous administration with incompatible drugs [5]. | Physicochemical incompatibility can lead to precipitation, catheter obstruction, and embolism [5]. |
For researchers encountering hypersensitivity reactions, a published 16-step desensitization protocol has proven effective, even in a patient who experienced cardiac arrest [3]. This protocol induces temporary tolerance and must be repeated for each treatment cycle.
Objective: To safely administer this compound to a sensitized individual by gradually increasing the concentration and rate of infusion.
Materials:
Methodology:
Etoposide is an irritant with vesicant properties at high concentrations. Knowledge of compatibility is critical to avoid physicochemical incompatibilities that can cause precipitation, catheter obstruction, or venous irritation [5].
Objective: To determine the physical compatibility of etoposide (0.25 mg/mL in 0.9% Sodium Chloride) with 45 commonly used IV drugs during simulated Y-site administration over 4 hours [5].
Methodology Summary:
| Drug | Time to Incompatibility |
|---|---|
| Glutathione | Immediate |
| Human Granulocyte Colony-Stimulating Factor | Immediate |
| Cefuroxime Sodium | Within 1 hour |
| Ilaprazole Sodium | Within 1 hour |
| Mycophenolate | Within 1 hour |
| Xuebijing | Within 1 hour |
| Ceftazidime | Within 4 hours |
Etoposide phosphate is a water-soluble prodrug that rapidly converts to the active compound etoposide in vivo. Its primary advantage over etoposide is greatly enhanced water solubility, which minimizes the risk of precipitation and allows for higher concentration formulations [1] [2].
The following table summarizes the stability findings for this compound under various conditions, based on a comprehensive study [1].
| Storage Temperature | This compound Concentration | Diluent or Solution | Container | Demonstrated Stability |
|---|---|---|---|---|
| 32°C | 0.1 & 10 mg/mL | NaCl 0.9% & D5W | PVC Bags | 7 days |
| 23°C | 0.1 & 10 mg/mL | NaCl 0.9% & D5W | PVC Bags | 31 days |
| 4°C | 0.1 & 10 mg/mL | NaCl 0.9% & D5W | PVC Bags | 31 days |
| 23°C | 10 & 20 mg/mL | Bacteriostatic Water for Injection | Plastic Syringes | 31 days (max. 6-7% loss) |
| 4°C | 10 & 20 mg/mL | Bacteriostatic Water for Injection | Plastic Syringes | 31 days (<4% loss) |
This methodology is adapted from published stability studies and ICH guidelines [3] [4].
The core of the stability assessment is a validated HPLC method capable of separating this compound from its degradation products.
Forced degradation helps validate the stability-indicating nature of the HPLC method and reveals the intrinsic stability of the molecule [4].
The workflow for the stability study is as follows:
Q1: What is the classification of etoposide phosphate upon extravasation?
Q2: What is the first thing to do if an this compound extravasation is suspected?
Q3: Are there any specific antidotes for this compound extravasation?
Q4: What is the recommended thermal application?
Q5: How long and how often should compresses be applied?
For a visual summary of the response workflow, please see the following diagram:
The table below provides a quick-reference summary of the key management parameters.
| Aspect | Recommendation | Key Rationale & Notes |
|---|---|---|
| Drug Classification | Irritant [1] [2] [3] | Causes inflammation/pain, but not typically tissue necrosis. |
| First-Line Treatment | Warm compresses [4] [1] [2] | Vasodilation and increased blood flow help disperse the drug. |
| Application Schedule | 15-20 mins, every 6 hrs, for 48 hrs [1] [2] | Consistent application aids in resolution and patient comfort. |
| Pharmacologic Antidote | None recommended [4] [2] | Management is non-pharmacological. |
| Surgical Intervention | Not typically required; consult if pain continues for 1-2 weeks or infection occurs [4] [1] | Most cases resolve with conservative management. |
For professionals in drug development, understanding the clinical reasoning and biological basis for these protocols is essential.
| Mechanism of Resistance | Description | Potential Overcoming Strategies |
|---|---|---|
| Altered Drug Targets [1] [2] | Downregulation or mutation of the Topoisomerase II (TopoII) target, reducing drug efficacy. | Use of TopoIIα-specific inhibitors to reduce off-target toxicity and potentially circumvent some resistance forms [2]. |
| Enhanced Drug Efflux [3] [1] | Upregulation of efflux transporters (e.g., ABCB1/MDR1, ABCC1/MRP1) that pump etoposide out of the cell. | Co-administration with efflux pump inhibitors; research shows inhibitors of ABCB1 and ABCG2 can overcome resistance in SCLC models [1] [4]. |
| Dysregulated Apoptosis & Cell Signaling [5] [3] | Defects in cell death pathways; upregulation of anti-apoptotic proteins or pro-survival signaling (e.g., Src kinase family, MET/FAK). | Targeting pro-survival signals (e.g., Src kinase inhibitors); targeting mitochondrial apoptosis pathways (e.g., VDAC1 and calpain) [5] [3]. |
| Enhanced DNA Damage Repair [6] | Upregulation of DNA repair pathways (e.g., involving RAD54L2, PRKDC) to fix etoposide-induced DNA breaks. | Targeting key DNA repair proteins (e.g., RAD54L2, PRKDC) identified via CRISPR screens as promising synthetic lethal targets [6]. |
| Tumor Microenvironment (TME) & ECM Changes [4] | Remodeling of extracellular matrix (ECM) and activation of integrin/FAK signaling promote survival and resistance. | Targeting the ECM-integrin-FAK axis; H1048-ER cells (etoposide-resistant SCLC) showed sensitivity to doxorubicin and temozolomide [4]. |
| Combination with Immunotherapy [7] | N/A (Strategy to boost efficacy). | Combining etoposide/carboplatin with Atezolizumab (anti-PD-L1) is an FDA-approved regimen for extensive-stage Small Cell Lung Cancer (ES-SCLC) [7]. |
Researchers often generate etoposide-resistant cell lines in the lab to study these mechanisms. Below is a generalized workflow and a specific protocol example.
A Specific Protocol from Bio-protocol [8]:
Q1: What are the first changes to check for when etoposide resistance is suspected in my cell model? Begin by verifying the most common mechanisms:
Q2: Are there any known biomarkers for predicting etoposide resistance? Yes, several potential biomarkers have been identified from genomic and transcriptomic studies:
Q3: My resistant cells show no change in TopoII or efflux pumps. What other pathways should I investigate? Consider these less obvious mechanisms:
Disposable infusion devices are used for continuous administration to improve patient mobility. The stability of etoposide solutions in these devices is concentration-dependent and influenced by the diluent [1].
The table below summarizes the stability duration for different concentrations of etoposide in 0.9% Sodium Chloride (NaCl) and 5% Dextrose in Water (D5W) within Intermate infusion devices.
| Concentration (mg/L) | Diluent: 0.9% NaCl | Diluent: D5W |
|---|---|---|
| 100 mg/L | 24 hours | 12 hours |
| 400 mg/L | 24 hours | 24 hours |
| 600 mg/L | 8 hours | 6 hours |
The primary reason for a decrease in drug concentration over time is the formation of a fine white precipitate, which is the pure trans-etoposide compound. This precipitation occurs more frequently at higher concentrations [1].
This methodology is used to determine the stability of etoposide solutions in specific infusion devices [1].
Key Experimental Details:
For critically ill patients receiving multiple IV drugs, Y-site administration is common. A 2025 study tested the compatibility of etoposide (0.25 mg/mL in 0.9% NaCl) with 45 other drugs [2].
The study found that etoposide was compatible with 38 (84%) of the 45 drugs tested over a 4-hour observation period. The following table lists the drugs found to be incompatible and the time at which incompatibility was observed.
| Drug(s) | Observation Time |
|---|---|
| Glutathione, Human Granulocyte Colony-Stimulating Factor | Immediately |
| Cefuroxime Sodium, Ilaprazole Sodium, Mycophenolate, Xuebijing | Within 1 hour |
| Ceftazidime | Within 4 hours |
Incompatibility was determined by visual inspection, Tyndall beam (for sub-visible particles), turbidity measurement, and particle counting [2]. If administration with an incompatible drug is unavoidable, the study recommends flushing the IV line with a generous volume of 0.9% Sodium Chloride or 5% Dextrose in Water before and after the etoposide infusion [2].
This protocol simulates Y-site administration in vitro to assess physicochemical compatibility [2].
Key Experimental Details:
What is the standard concentration for diluting etoposide for infusion? Etoposide concentrate for injection must be diluted to a final concentration of 0.2 to 0.4 mg/mL in either 0.9% Sodium Chloride or 5% Dextrose injection [3]. For compatibility testing, a concentration of 0.25 mg/mL is often used as a representative value [2].
Can etoposide phosphate be filtered? Yes, solutions of etoposide and this compound in the recommended concentration range (0.1–0.4 mg/mL) can be filtered through commercially available 0.22-µm filters (e.g., Millex-GS or Millex-GV) without decomposition of the filter [3].
What are the critical parameters to monitor during compatibility testing? The key parameters are visual appearance (color change, cloudiness, precipitation), sub-visible particle formation (using a Tyndall beam), and changes in turbidity and particle count [2]. A significant change in any of these indicates a physicochemical incompatibility.
| Question | Key Issue & Solution | Critical Data & Parameters |
|---|
| How can we improve the low/variable bioavailability of oral etoposide? [1] [2] | Issue: Low (~50%) and highly variable oral bioavailability limits efficacy. Solution: Use low daily doses (50-100 mg) for 14-21 days; avoid single doses >200 mg due to saturable absorption [1] [2]. | • Target Bioavailability: ~45% (CV 22%) [3]. • Absorption: Saturable above 200 mg/day [1] [2]. | | What are the key exposure-toxicity relationships? [1] [3] | Issue: Severe haematological toxicity (neutropenia). Solution: Monitor plasma concentrations to stay within therapeutic window [1] [3]. | • Peak Concentration (Cmax): Keep below 3-5 mg/L [1]. • Trough (C24, trough): Keep below 0.3 mg/L [1]. • Free AUC50: 1.80 mg/L·h (exposure for 50% reduction in ANC) [3]. | | How should dose be adjusted for renal impairment? [1] [3] | Issue: Reduced clearance increases toxicity risk. Solution: Dosage reduction is recommended for creatinine clearance <50 mL/min [1]. | • Clearance Formula: CL (L/h) = 0.74 + (0.0057 × CLCR) [3]. | | Is dosage adjustment needed for liver dysfunction? [1] | Issue: The need for adjustment is not well-defined. Solution: Generally not indicated for minor liver dysfunction [1]. | • Guidance: Monitor patients with liver dysfunction; adaptive dosing is preferred over predefined rules [1]. | | What is the best strategy for dose individualization? [1] [3] | Issue: High inter-/intra-patient variability in drug exposure. Solution: Use Therapeutic Drug Monitoring (TDM) with adaptive dosage adjustments [1] [3]. | • Key Parameter: Measure free (unbound) etoposide exposure (AUC), which is the main determinant of neutropenia and antitumor effect [3]. |
This methodology is based on a prospective clinical study [3] and can serve as a guide for related research.
To characterize the population pharmacokinetics and pharmacodynamics of oral etoposide and identify patient factors that influence drug exposure and effects [3].
The diagram below visualizes the sequence of a clinical study on oral etoposide, from patient recruitment to final data analysis.
The table below summarizes key performance data from recent studies on different etoposide nanocarriers, which can be used for benchmarking and formulation selection.
| Nanocarrier Type | Average Size (nm) | Encapsulation Efficiency (%) | Key Experimental Findings | Citation |
|---|---|---|---|---|
| PLGA Nanoparticles | 240 - 320 nm | ~86% | ~60% sustained drug release over 40 days; 100x increased anti-proliferative activity in retinoblastoma (Y-79) cell line (IC₅₀ = 0.002 μg/ml) vs. native etoposide (IC₅₀ = 0.2 μg/ml). [1] | [1] |
| Eudragit EPO Nanoparticles | 114.4 - 136.7 nm | Not explicitly stated (high drug content confirmed) | Controlled drug release over 24 hours; efficient biodistribution: 41.88% injected dose in liver, 25.66% in spleen, 13.82% in lungs. [2] | [2] |
| Graphene Oxide (GO) Nanogels | ~100 nm | High (confirmed via EDS/FT-IR) | Selective cytotoxicity: 20% MCF-7 cell viability vs. 40% HUVEC viability at 100 μg/mL; induced 15.35% apoptosis; upregulated pro-apoptotic genes (CASP3, CASP8, CASP9, BAX, PTEN). [3] | [3] |
| Pluronic F-127 Nanocrystals | ~100 nm | High loading (excipient-free powder) | Extended blood lifespan and higher tolerance in murine model; provided sustained release kinetics vs. marketed product (Toposar). [4] | [4] |
Here are standard protocols for preparing different types of etoposide nanocarriers, as reported in the literature.
This method is suitable for creating sustained-release formulations. [1]
This technique is effective for producing small, stable nanoparticles with controlled release profiles. [2]
This approach is valuable for enhancing the delivery of poorly soluble drugs like etoposide. [4]
Issue: Low Encapsulation Efficiency
Issue: Nanoparticle Aggregation or Instability
Issue: Lack of Selective Cytotoxicity (High Toxicity to Normal Cells)
Issue: Inconsistent In Vitro Release Profiles
The following diagrams outline the general workflow for nanoparticle preparation and the mechanism by which etoposide nanomedicines combat drug resistance in cancer cells.
| Formulation & Context | Key Findings (Etoposide Phosphate vs. Etoposide) | Study Details |
|---|
| IV Administration (Standard Dose) [1] [2] | • AUC0-∞ Ratio: 107% (90% CI: 105-110%) [1] • Cmax Ratio: 103% (90% CI: 99-106%) [1] • Conclusion: Bioequivalent (Both PK & PD) [2] | • Design: Randomized, crossover in solid tumor patients [1] • Dose: 150 mg/m² etoposide equivalent over 3.5 hours [1] | | IV Administration (High Dose) [3] | • AUC0-∞ Ratio (Plasma): 102.9% • Conclusion: Bioequivalent based on AUC (Cmax in ultrafiltrate was outside bounds) | • Design: Randomized, crossover in lymphoma patients • Dose: 3 x 400 mg/m² on consecutive days | | Oral Administration [4] | • AUC0-∞: Higher for this compound, but with high variability • Conclusion: No clinically relevant benefit over oral etoposide | • Design: Randomized, crossover in solid tumors • Dose: 125 mg/m² on days 1-5 |
The bioequivalence of intravenous this compound stems from its design as a prodrug. The following diagram illustrates the conversion process and mechanism of action.
The experimental protocols used in bioequivalence studies are standardized and rigorous. Key methodological details are summarized below.
| Protocol Aspect | Typical Methodology in Cited Studies |
|---|---|
| Study Design | Randomized, two-treatment, two-period, crossover design [5] [3] [4]. |
| Patient Population | Patients with solid tumors [1] [4], advanced lung cancer [5], or lymphoma [3]. |
| Dosing & Administration | • IV: Equimolar doses administered as a constant-rate infusion (e.g., over 3.5 hours [1] or 1 hour [3]). • Oral: Soft capsules or solutions administered after a fast [5] [4]. | | Sample Collection | Serial blood samples collected over at least 24 hours post-dose [1] [2]. | | Bioanalytical Method | High-Performance Liquid Chromatography (HPLC) with UV [2], fluorescence [5], or electrochemical detection [3] to measure etoposide plasma concentrations. | | Pharmacokinetic & Statistical Analysis | • Parameters: AUC0-∞, AUC0-T, Cmax, tmax, t1/2 [1] [5]. • Bioequivalence Criteria: 90% confidence intervals for the geometric mean ratios (Test/Reference) of AUC and Cmax must fall within 80%-125% [1] [5]. |
The evidence supports that this compound is a bioequivalent and practical alternative to etoposide for intravenous use, with specific administration advantages. For oral dosing, standard etoposide remains the conventional option.
While the active drug's toxicity is consistent, the different formulations (etoposide vs. etoposide phosphate) can influence administration-related adverse effects and stability.
Intravenous etoposide is formulated with organic solvents, including polysorbate 80 and ethanol, which are believed to be the primary cause of acute hypersensitivity reactions [1]. In contrast, This compound is a water-soluble prodrug that does not contain these solvents [1]. Clinical cases support this distinction, as patients who experienced life-threatening reactions to etoposide were able to tolerate its phosphate prodrug [1].
Different formulations have varying stability profiles, which can impact practical use and potential risks from degraded products.
| Formulation Aspect | Etoposide (Generic, with solvents) | This compound (Etopophos) |
|---|---|---|
| Solubility | Poor water solubility, requires solvents [2]. | High water solubility [2]. |
| Reconstituted Stability | Conflicting manufacturer data; one study found chemical stability for 28 days at 5°C in NaCl or glucose bags [2]. | 24 hours at 25°C or 7 days at 4°C per manufacturer [2]. |
| Degradation Pathway | Hydrolysis, leading to the loss of the glycoside moiety [2]. | Rapidly converts to etoposide in plasma; degradation pathway of the prodrug itself is less critical [1]. |
For researchers aiming to investigate etoposide's toxicity mechanisms, here are summaries of key methodologies from the literature.
This protocol evaluates etoposide-induced renal cell toxicity, focusing on reactive oxygen species (ROS) and mitogen-activated protein kinase (MAPK) pathways.
This protocol assesses the potential of co-treatments to mitigate etoposide-induced hematological and organ toxicity in a murine model.
The table below summarizes the core differences stemming from their solubility profiles [1] [2] [3]:
| Comparison Factor | Etoposide | Etoposide Phosphate |
|---|---|---|
| Aqueous Solubility | Sparingly soluble in water [2] | Highly soluble in water [3] |
| Chemical Nature | Active drug substance | Phosphate ester prodrug of etoposide [1] [3] |
| IV Formulation Requirements | Requires organic solvents (e.g., polysorbate 80, ethanol, PEG) for dissolution [2] [4] | Can be readily formulated in aqueous solution [3] |
| Standard IV Administration | Slow infusion (≥30-60 minutes) to prevent hypotension [1] [2] | Rapid IV bolus or short infusion (5-10 minutes) [1] |
| Infusion-Related Risks | Risk of hypotension from rapid infusion; hypersensitivity reactions potentially linked to polysorbate vehicle [1] [2] | No associated hypotension; potentially lower risk of hypersensitivity [1] |
| Stability after Dilution | Varies by diluent (e.g., 48-96 hours in saline or dextrose) [1] | Stable for 24 hours at room temperature after reconstitution [1] |
Supporting experimental data and clinical observations further illustrate the advantages of this compound.
The stability of reconstituted this compound has been rigorously tested. One study found that solutions in NaCl 0.9% or Glucose 5% at concentrations of 0.4 mg/mL and 0.6 mg/mL showed no significant degradation when stored at 5°C for 28 days. In contrast, storage at 25°C led to a slow generation of degradation products over time [4]. This evidence supports extending the drug's usable life beyond the standard 24-hour recommendation when refrigerated.
This compound acts as a prodrug. Upon intravenous administration, it is rapidly and completely converted to the active entity, etoposide, by phosphatases present in the blood and tissues [1] [3]. Pharmacokinetic studies in patients with solid tumors have confirmed that this compound is bioequivalent to etoposide, meaning it delivers the same active drug to the body with identical pharmacokinetic profiles and antitumor efficacy [1] [3].
A study in dogs with lymphoma provided direct evidence of the tolerability advantage. Intravenous etoposide (formulated with polysorbate-80) caused severe acute hypersensitivity reactions, limiting its use. In the same model, this compound (which contains no polysorbate-80) was administered safely with no reported hypersensitivity reactions, highlighting the benefit of its aqueous formulation [5].
The water solubility of this compound offers several critical advantages in a clinical setting:
The diagram below illustrates the key experimental concepts that demonstrate this compound's advantages, from its formulation to its activation in the body and subsequent mechanism of action.
The table below summarizes the core quantitative data from clinical investigations, which forms the basis for the comparison.
| Parameter | High-Dose Etoposide Phosphate | Conventional High-Dose Etoposide | Clinical Significance / Evidence |
|---|---|---|---|
| Bioequivalence (AUC) | Equivalent to etoposide [1] | Reference standard [1] | Total drug exposure (AUC0-∞) is bioequivalent; 90% CI within 80-125% range [1]. |
| Peak Concentration (Cmax) | Lower in ultrafiltered plasma [1] | Reference standard [1] | Point estimate for Cmax in ultrafiltered plasma was 81.7%; 90% CI fell outside bioequivalence range [1]. |
| Distribution (Vss) | Significantly larger [1] | Smaller [1] | Apparent volume of distribution at steady state in ultrafiltered plasma was larger for the prodrug [1]. |
| Terminal Half-Life (t1/2) | Significantly shorter [1] | Longer [1] | Terminal half-life following prodrug administration was shorter [1]. |
| Dose-Limiting Toxicity (DLT) | Mucositis [2] | Primarily myelosuppression [3] | High-dose this compound DLT is mucositis, correlated with peak plasma levels [2]. Myelosuppression is common to both and requires monitoring [3]. |
| Maximum Tolerated Dose (MTD) | Infusion duration-dependent [2] | Not directly comparable (different formulation) | MTD for 2-hour infusion: 1000 mg/m²/day x 2 days. MTD for 4-hour infusion: 1400 mg/m²/day x 2 days [2]. | | Infusion Advantages | Rapid infusion in modest fluid volumes; lower risk of hypersensitivity [2] | Requires slow IV infusion (30-60 min); risk of hypotension from rapid injection [3] | Water solubility of this compound simplifies administration and reduces acute side-effects [2]. | | Anaphylactic Risk | Modest acute side-effects; most common is transient mild headache [2] | Known risk; requires monitoring for chills, fever, tachycardia, bronchospasm, dyspnea, hypotension [3] | Hypersensitivity reactions are a concern for etoposide, especially with rapid infusion [3]. |
The data in the table above is derived from specific clinical study designs. Here are the methodologies for the key experiments cited.
This study directly compared the pharmacokinetics of both drugs [1].
This study established the safety and MTD of high-dose this compound [2].
Understanding the mechanistic basis of etoposide's efficacy and its key safety risks is crucial for researchers.
This compound is a water-soluble prodrug that is rapidly and completely converted in the body to the active moiety, etoposide [2]. The following diagram illustrates the shared metabolic activation pathway of this compound and etoposide, and the mechanisms that can lead to both therapeutic effects and the serious risk of therapy-related leukemia.
For researchers and clinicians, the choice between high-dose this compound and conventional etoposide involves a trade-off between administration practicality and a nuanced safety profile.
Both formulations share the critical, long-term risk of secondary leukemia, which is inherent to the mechanism of action of the active drug, etoposide [4]. Therefore, the decision should be guided by specific protocol requirements, desired infusion convenience, and the management strategies for the distinct non-hematological toxicities of each agent.
The table below summarizes key quantitative findings on the conversion rate and pharmacokinetic behavior of this compound (EP) from phase I clinical studies.
| Parameter | Findings |
|---|---|
| Conversion Rate | "Rapidly and completely converted in vivo to VP-16 (etoposide)" [1]. "Rapid formation of etoposide from EP" [2]. |
| Time to Conversion | Time to achieve etoposide's maximum plasma concentration (Cmax) corresponded to the end of a 5-minute intravenous bolus injection [2]. |
| Plasma Exposure (AUC) | The mean this compound/etoposide AUC ratio was 0.003, indicating the prodrug is a minor circulating moiety [2]. |
| Peak Concentration (Cmax) | The mean this compound/etoposide Cmax ratio was 0.08 or less at the end of a 5-minute infusion [2]. |
The quantitative data above were generated using the following standardized clinical and bioanalytical methods.
The diagram below illustrates the pathway of this compound after intravenous administration.
| Trial Focus | Regimen Details | Key Efficacy Outcomes | Key Safety & Tolerability Findings | Pharmacokinetic Findings |
|---|---|---|---|---|
| IV Protracted Infusion [1] | 6-week continuous infusion (20 mg/m²/d MTD) | 2 PRs (Hepatoma, NSCLC) | DLT: Myelosuppression, Mucositis, Fatigue | Achieved cytotoxic etoposide Css; Neutropenia correlated with Css |
| IV Daily (x5) Infusion [2] | 30-min infusion for 5 days (100 mg/m²/d MTD) | 2 Major, 3 Minor Responses | DLT: Reversible Myelosuppression | Rapid, extensive conversion to etoposide; Linear kinetics |
| Oral Administration [3] [4] | Daily for 5 days (125-175 mg/m²) | No clinically relevant benefit vs oral etoposide | Similar to etoposide; DLT: Neutropenia (high inter-patient variability) | Bioavailability ~76% (high variability); Prodrug undetectable in plasma |
Phase I Protracted IV Infusion (1997) [1]:
Phase I Daily (x5) IV Infusion (1995) [2]:
Oral Bioavailability & PK Study (1995, 1997) [3] [4]:
The following diagram illustrates the core mechanism of action and clinical development pathway of this compound, synthesized from the trial data:
Flammable;Irritant;Health Hazard